4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Description
Properties
IUPAC Name |
4,6-dichloro-2-(4-methoxyphenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVFPCYTJPFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680056 | |
| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461036-87-3 | |
| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,6-dichloro-2-(4-methoxyphenyl)quinazoline. Quinazoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity, purity, and structure of these synthesized molecules. This document details the predicted chemical shifts, multiplicities, and coupling constants for each nucleus, explains the underlying chemical principles governing these parameters, and provides a standardized experimental protocol for data acquisition. The information herein serves as an essential reference for scientists engaged in the synthesis, characterization, and application of substituted quinazolines.
Introduction: The Role of NMR in Quinazoline Chemistry
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[2][3] The specific substitution pattern on the quinazoline ring system dramatically influences its biological properties.[2] Consequently, unambiguous characterization of novel quinazoline derivatives is a critical step in the research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[4] By analyzing the ¹H and ¹³C NMR spectra, researchers can map the precise atomic connectivity and electronic environment of a molecule, confirming its successful synthesis and purity. This guide focuses on 4,6-dichloro-2-(4-methoxyphenyl)quinazoline, breaking down its spectral features to provide a clear and authoritative interpretation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the standard IUPAC numbering system for the quinazoline ring is used. The methoxyphenyl substituent is numbered starting from the point of attachment.
Caption: Molecular structure of 4,6-dichloro-2-(4-methoxyphenyl)quinazoline with IUPAC numbering.
Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Quinazoline Ring Protons (δ 7.5 - 8.5 ppm)
The protons on the dichlorinated benzene portion of the quinazoline core are located in the aromatic region and are significantly influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.
-
H-5: This proton is expected to appear as a doublet of doublets (dd). It is ortho-coupled to H-7 and meta-coupled to H-8. The strong deshielding effect of the adjacent nitrogen (N1) and the C4-Cl group will likely place this signal at the downfield end of the aromatic region, predicted around δ 8.2-8.4 ppm .
-
H-7: This proton will likely resonate as a doublet of doublets (dd), showing ortho-coupling to H-8 and ortho-coupling to H-5. It is flanked by a chlorine atom and a proton, leading to a predicted chemical shift of approximately δ 7.8-8.0 ppm .
-
H-8: Expected to be a doublet due to ortho-coupling with H-7. It is the most upfield of the quinazoline protons, predicted around δ 7.6-7.8 ppm .
Methoxyphenyl Ring Protons (δ 7.0 - 8.5 ppm)
The para-substituted methoxyphenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.
-
H-2'/H-6' (ortho to quinazoline): These two equivalent protons are deshielded by the anisotropic effect of the quinazoline ring system. They will appear as a doublet with a predicted chemical shift around δ 8.3-8.5 ppm .
-
H-3'/H-5' (ortho to methoxy group): These two equivalent protons are shielded by the electron-donating effect of the methoxy group. They will appear as a doublet at a more upfield position, predicted to be around δ 7.0-7.2 ppm .[5]
Methoxy Group Protons (δ 3.9 ppm)
-
-OCH₃: The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet, integrating to 3H. The characteristic chemical shift for an aromatic methoxy group is approximately δ 3.9 ppm .
Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons in aromatic and heteroaromatic rings typically resonate in the δ 110-170 ppm range.[6][7]
Quinazoline Core Carbons
-
C-2, C-4: These carbons are bonded to nitrogen atoms and are significantly deshielded. C-2 is attached to the phenyl ring, and C-4 is bonded to a chlorine atom. They are expected at the far downfield end of the spectrum, likely in the δ 160-165 ppm range.[8]
-
C-6: This carbon is directly attached to a chlorine atom, causing a deshielding effect. It is predicted to be in the δ 135-140 ppm range.
-
C-4a, C-8a (Bridgehead Carbons): These quaternary carbons are part of both rings. C-8a, being adjacent to N1, will be more deshielded. Predicted shifts are δ 150-155 ppm for C-8a and δ 120-125 ppm for C-4a.
-
C-5, C-7, C-8: These protonated carbons will appear in the aromatic region, with their shifts influenced by the adjacent substituents. Predicted ranges are δ 125-135 ppm .
Methoxyphenyl Group Carbons
-
C-1' (ipso-Carbon): This quaternary carbon is attached to the quinazoline ring and is expected around δ 128-132 ppm .
-
C-4' (Oxygen-bearing Carbon): The carbon atom directly bonded to the methoxy oxygen is strongly deshielded and will appear far downfield, predicted at δ 161-163 ppm .
-
C-2'/C-6' and C-3'/C-5': These pairs of equivalent carbons will resonate in the typical aromatic region. C-3'/C-5' (ortho to -OCH₃) will be more shielded (δ 114-116 ppm ) compared to C-2'/C-6' (δ 130-132 ppm ).
-
-OCH₃ (Methoxy Carbon): The carbon of the methoxy group will give a distinct signal in the aliphatic region, characteristically around δ 55-56 ppm .
Summary of Predicted Spectral Data
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Signal 1 | H-2'/H-6' | 8.3 - 8.5 | Doublet (d) | 2H |
| Signal 2 | H-5 | 8.2 - 8.4 | dd | 1H |
| Signal 3 | H-7 | 7.8 - 8.0 | dd | 1H |
| Signal 4 | H-8 | 7.6 - 7.8 | Doublet (d) | 1H |
| Signal 5 | H-3'/H-5' | 7.0 - 7.2 | Doublet (d) | 2H |
| Signal 6 | -OCH₃ | ~3.9 | Singlet (s) | 3H |
| ¹³C NMR | Assignment | Predicted δ (ppm) |
| Signal 1 | C-2, C-4, C-4' | 160 - 165 |
| Signal 2 | C-8a | 150 - 155 |
| Signal 3 | C-6 | 135 - 140 |
| Signal 4 | C-2'/C-6' | 130 - 132 |
| Signal 5 | C-1' | 128 - 132 |
| Signal 6 | C-5, C-7, C-8 | 125 - 135 |
| Signal 7 | C-4a | 120 - 125 |
| Signal 8 | C-3'/C-5' | 114 - 116 |
| Signal 9 | -OCH₃ | 55 - 56 |
Experimental Protocol for NMR Data Acquisition
This section outlines a robust, self-validating protocol for acquiring high-quality NMR data for 4,6-dichloro-2-(4-methoxyphenyl)quinazoline.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid 4,6-dichloro-2-(4-methoxyphenyl)quinazoline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial.[9][10] CDCl₃ is often preferred for initial characterization due to its simple residual solvent signal.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Setup:
-
The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[11]
-
Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.[12]
-
Spectral Width: Set to approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Set to ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply an exponential window function and perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the internal TMS standard to δ 0.00 ppm.[10]
-
Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.
-
Conclusion
The structural confirmation of 4,6-dichloro-2-(4-methoxyphenyl)quinazoline is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra exhibit distinct and well-resolved signals characteristic of the compound's unique architecture. Key diagnostic features include the specific splitting patterns of the three protons on the dichloro-substituted quinazoline ring, the classic AA'BB' system of the para-methoxyphenyl group, and the sharp singlet of the methoxy protons in the ¹H spectrum. In the ¹³C spectrum, the positions of the carbons bonded to heteroatoms (N, O, Cl) and the characteristic upfield shift of the methoxy carbon provide definitive structural evidence. This guide serves as a foundational tool for researchers, enabling confident and accurate spectral interpretation and characterization of this important heterocyclic compound.
References
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]
-
Nguyen, T. T. H., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(4), M1016. Available at: [Link]
-
Al-Ostath, A., et al. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
-
Tiwari, K., et al. (2018). 1 H NMR of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide (4f) (DMSOd6, 400 MHz). ResearchGate. Available at: [Link]
-
Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]
-
Butts, C. P., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(12), 4159-4166. Available at: [Link]
-
Veerapandian, M., et al. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
Letourneau, J. J., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(11), 1121. Available at: [Link]
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]
-
Lee, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenyl-4(3H)-Quinazolinone. PubChem. Available at: [Link]
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Manz, T. A., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate. Available at: [Link]
-
Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 43(6), 5178-5192. Available at: [Link]
-
Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]
-
N/A. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Available at: [Link]
-
van der Zwan, J., et al. (2020). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. National Institutes of Health. Available at: [Link]
-
Ajani, O. O. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4 ( 3 H )-one Derivatives. Semantic Scholar. Available at: [Link]
-
Lee, J., et al. (2023). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molbank, 2023(2), M1639. Available at: [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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Naressi, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1699. Available at: [Link]
-
N/A. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]
-
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1735-1747. Available at: [Link]
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N/A. (n.d.). Supporting Information. Available at: [Link]
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N/A. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Technical Guide: Mass Spectrometry Analysis of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline , a pharmacophore relevant to the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents. This document is designed for analytical scientists and medicinal chemists, focusing on the structural elucidation, isotopic validation, and fragmentation mechanics required for high-confidence identification.
The presence of a dichloro-substituted quinazoline core coupled with a methoxy-aryl moiety creates a unique mass spectral signature. This guide provides a self-validating protocol using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) to differentiate this compound from potential regioisomers and metabolic byproducts.
Physicochemical & Isotopic Profile
Before initiating analysis, the theoretical mass and isotopic distribution must be established to validate the precursor ion.
Exact Mass Calculation[1]
-
Formula:
-
Monoisotopic Mass (Neutral): 304.0170 Da
-
Protonated Adduct
: 305.0243 Da
The Chlorine Isotope Signature (The "Fingerprint")
The most critical validation step for this molecule is the observation of the
| Ion Species | Isotope Composition | Theoretical m/z ([M+H]+) | Relative Abundance | Diagnostic Utility |
| M (Monoisotopic) | 305.02 | 100% | Base Peak | |
| M+2 | 307.02 | ~64% | Primary Confirmation | |
| M+4 | 309.02 | ~10% | Secondary Confirmation |
Analyst Note: Deviations >10% from these relative abundances indicate potential co-elution with impurities or isobaric interferences.
Experimental Protocol: LC-MS/MS Methodology
This protocol is optimized for hydrophobic quinazolines, ensuring efficient ionization and separation from polar hydrolysis degradants (e.g., 4-hydroxy derivatives).
Sample Preparation[2][3]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
Filtration: 0.22 µm PTFE filter to remove particulates (critical to prevent ESI capillary clogging).
LC-MS Conditions
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Basic Nitrogen atoms (N1, N3) protonate readily. |
| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | Retains hydrophobic chloro-quinazolines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for aromatic heterocycles. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | 5% B to 95% B over 8 mins | Ensures separation from early-eluting hydrolysis products. |
| Collision Energy | Stepped (20, 35, 50 eV) | Generates comprehensive fragmentation coverage. |
Mass Spectral Interpretation & Fragmentation Pathways[1][2][4][5][6][7][8][9][10][11]
The fragmentation of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline under CID is driven by the stability of the aromatic core and the lability of the substituents.
Primary Fragmentation Channels
-
Methoxy Group Cleavage (Neutral Loss of 15 Da): The most abundant initial fragment often arises from the loss of a methyl radical (
) from the methoxy group, generating a radical cation stabilized by the phenyl ring.-
Transition:
-
-
Loss of CO (Neutral Loss of 28 Da): Following the methyl loss, the resulting phenoxy-like ion typically ejects carbon monoxide (CO), contracting the ring.
-
Transition:
-
-
Dechlorination (Neutral Loss of 35/36 Da): The chlorine at the C4 position of the quinazoline ring is chemically labile (susceptible to nucleophilic aromatic substitution). In the gas phase, this manifests as the loss of a chlorine radical (
) or HCl.-
Transition:
(Loss of HCl)
-
-
Pyrimidine Ring Cleavage (HCN Loss): A characteristic pathway for quinazolines is the cleavage of the pyrimidine ring, expelling Hydrogen Cyanide (HCN, 27 Da).
-
Transition:
-
Visualization of Fragmentation Logic
The following diagram illustrates the hierarchical fragmentation tree.
Figure 1: Proposed CID fragmentation tree for 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline. The primary pathways involve methoxy cleavage and C4-dechlorination.
Analytical Workflow & Decision Matrix
To ensure data integrity, researchers should follow this decision logic when analyzing the acquired spectra. This prevents misidentification of the 4,7-dichloro isomer or hydrolysis products.
Figure 2: Analytical decision matrix for confirming the identity of dichloro-quinazoline derivatives.
References
-
Sharma, V. K., et al. (2021).[1] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021(ix), 150-176.
-
Petreska Stanoeva, J., et al. (2022).[2] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.[2]
-
Kulkarni, P. S., et al. (2015). "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molbank, 2015(4), M876.
-
Holčapek, M., et al. (2012). "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham / Wiley.
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An In-depth Technical Guide to the Discovery of Quinazoline Derivatives as Kinase Inhibitors
This guide provides an in-depth exploration of the discovery and development of quinazoline derivatives as potent and selective kinase inhibitors. We will dissect the foundational medicinal chemistry, delineate the mechanism of action, and provide field-proven experimental protocols essential for researchers, scientists, and drug development professionals in the field of oncology and beyond.
The Rationale: Why Kinases and Why the Quinazoline Scaffold?
Protein kinases constitute one of the most significant classes of drug targets in the 21st century. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3][4]
The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5][6] Its rigid, bicyclic structure provides a robust platform for the spatial orientation of various substituents, allowing for precise interactions with target biomolecules. In the context of kinase inhibition, the quinazoline nucleus has proven to be an exceptional mimic of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[7] This fundamental property is the cornerstone of the successful development of numerous FDA-approved quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib.[2][5]
The Blueprint for Potency: Structure-Activity Relationship (SAR)
The therapeutic efficacy of quinazoline inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. Decades of research have established a clear structure-activity relationship (SAR), providing a rational basis for inhibitor design. The key positions for modification are C4, C6, and C7.[8]
-
The C4 Position: Substitution at the C4 position is critical for kinase affinity. Typically, a 4-anilino moiety (an aniline ring linked via an amino group) is installed here.[7] This aniline group projects into a hydrophobic pocket within the ATP-binding site, forming crucial van der Waals interactions that are unavailable to the natural ATP molecule, thereby enhancing binding affinity.[7]
-
The Quinazoline Nitrogens (N1 & N3): The nitrogen atoms of the quinazoline ring itself are fundamental to its inhibitory action. The N1 atom typically forms a key hydrogen bond with the backbone NH of a methionine residue in the "hinge" region of the kinase (e.g., Met793 in EGFR), anchoring the inhibitor in the active site.[3][7][9] The N3 nitrogen can form a water-mediated hydrogen bond with a threonine residue (e.g., Thr854 in EGFR), further stabilizing the complex.[3][9]
-
The C6 and C7 Positions: These positions are directed towards the solvent-exposed region of the ATP-binding cleft.[3][9] They are ideal points for introducing solubilizing groups or moieties that can be tailored to enhance pharmacokinetic properties or exploit subtle differences between kinase active sites to achieve selectivity. Methoxy groups at these positions are common, as seen in gefitinib.[8]
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
The Drug Discovery Workflow: From Concept to Candidate
The path to a clinical candidate is a systematic process of design, synthesis, and testing. Each stage is designed to answer critical questions about the compound's potency, selectivity, and drug-like properties.
Caption: A typical workflow for kinase inhibitor discovery.
Core Experimental Protocols: A Self-Validating Approach
The trustworthiness of any drug discovery program rests on the quality and reproducibility of its experimental data. The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data integrity.
Protocol 5.1: Biochemical Kinase Activity Assay (for IC₅₀ Determination)
Causality: The primary goal is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. This is achieved by measuring the reduction in substrate phosphorylation in the presence of the inhibitor. We will describe a common, non-radioactive, fluorescence-based format. [10][11][12] Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, bovine serum albumin (BSA) to prevent non-specific binding, and a reducing agent like DTT.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors. [13] * Kinase & Substrate: Dilute the purified target kinase and its corresponding peptide or protein substrate in kinase buffer. The substrate is often biotinylated for capture or tagged for detection.
-
Test Compound: Prepare a serial dilution of the quinazoline derivative in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the test compound dilution.
-
Include Controls :
-
Negative (0% Inhibition) Control: Add vehicle (DMSO diluted in buffer) instead of the compound.
-
Positive (100% Inhibition) Control: Add a known potent inhibitor of the target kinase or EDTA to chelate Mg²⁺ and stop the reaction.
-
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mix to all wells.
-
Incubate for 60-120 minutes at 30°C. The exact time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of a stop solution (containing EDTA).
-
-
Detection:
-
Detection methods vary by commercial kit (e.g., TR-FRET, Fluorescence Polarization, Luminescence). [1][11]A common method involves adding detection reagents, such as a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (if using a biotinylated substrate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible multi-mode plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol 5.2: Cell-Based Proliferation Assay (MTT Assay)
Causality: After confirming direct enzyme inhibition, the next critical step is to determine if the compound can inhibit the proliferation of cancer cells that are dependent on the target kinase. The MTT assay measures cell viability by assessing the metabolic activity of the cell population. [14][15]Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells. [15][16] Methodology:
-
Cell Plating:
-
Culture the chosen cancer cell line (e.g., A549 or PC-9 for EGFR inhibitors) under standard conditions. [17] * Harvest cells and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). [15] * Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of the quinazoline inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include Controls :
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent or a reference inhibitor (e.g., gefitinib).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls). [15] * Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. [15] * Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [15] * Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate on a spectrophotometer at a wavelength of 570 nm.
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI₅₀/IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Protocol 5.3: Mechanism of Action (MOA) Determination
Causality: To confirm that the inhibitor is ATP-competitive, its IC₅₀ value must be shown to be dependent on the concentration of ATP. [18]A competitive inhibitor's potency will decrease as the substrate (ATP) concentration increases, whereas a non-competitive inhibitor's potency will be unaffected. This is a direct experimental validation of the proposed binding mode.
Methodology:
-
Experimental Setup:
-
Follow the Biochemical Kinase Activity Assay (Protocol 5.1).
-
The critical modification is to set up multiple parallel experiments. Each experiment will use a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
For each ATP concentration, determine the full IC₅₀ curve for the quinazoline inhibitor.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for the inhibitor at each ATP concentration.
-
Interpretation:
-
If the IC₅₀ value increases linearly with the increasing concentration of ATP, the inhibitor is ATP-competitive .
-
If the IC₅₀ value remains constant regardless of the ATP concentration, the inhibitor is non-competitive .
-
A mixed pattern may indicate a more complex mechanism.
-
-
For a more rigorous analysis, the data can be plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A competitive inhibitor will show a series of lines that intersect on the y-axis. [19]
-
Data Presentation: Comparative Inhibitory Potency
Summarizing quantitative data in a structured table allows for rapid comparison of the potency and selectivity of different compounds.
| Compound/Drug | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (µM) | Reference |
| Gefitinib | EGFR | 10.4 | A549 | 9.95 | [7] |
| Erlotinib | EGFR | 11.6 | NCI-H15 | 6.88 | [7] |
| Compound 39 | EGFR | 20 | PC3 | 4.09 | [6] |
| VEGFR-2 | 50 | MCF7 | 1.00 | [6] | |
| Compound 46 | VEGFR-2 | 5.4 | HUVEC | N/A | [6] |
| Compound SQ2 | VEGFR-2 | 14 | HT-29 | 3.38 | [20] |
| Compound 6d | EGFR | 69 | NCI-H460 | 0.789 | [21] |
Note: IC₅₀ values refer to biochemical assays, while GI₅₀ values refer to cell growth inhibition assays. Values are compiled from multiple sources for illustrative purposes.
Conclusion and Future Perspectives
The quinazoline scaffold has been, and continues to be, a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The well-defined SAR and clear ATP-competitive mechanism of action provide a solid foundation for rational drug design. While first-generation inhibitors like gefitinib revolutionized targeted therapy, challenges such as acquired resistance (e.g., the T790M "gatekeeper" mutation in EGFR) have driven the development of subsequent generations of inhibitors.
Future efforts will likely focus on developing covalent and allosteric inhibitors to overcome resistance, designing multi-targeted quinazoline derivatives that can inhibit several key oncogenic kinases simultaneously, and creating kinase-selective probes for diagnostic applications. The systematic application of the principles and protocols outlined in this guide will remain central to these ongoing discovery efforts.
References
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Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. [Link]
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Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]
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Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3863. [Link]
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Afinidad. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]
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Bentham Science Publishers. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. [Link]
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Reddy, T. J., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2244. [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2329. [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]
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Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
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PubMed. (n.d.). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. PubMed. [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI. [Link]
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PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Center for Biotechnology Information. [Link]
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NCBI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. [Link]
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NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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NIH. (n.d.). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. National Institutes of Health. [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. [Link]
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TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology. [Link]
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BioWorld. (2026). EGFR inhibition ameliorates oral cancer-related pain. BioWorld. [Link]
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AACR Journals. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals. [Link]
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ResearchGate. (n.d.). Structure-activity relationship of the quinazoline series. ResearchGate. [Link]
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Technical Guide: Initial Screening of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline Against Cancer Cell Lines
Executive Summary
This technical guide outlines the standardized protocol for the initial biological evaluation of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline (referred to herein as QZ-DMP ). This compound represents a strategic scaffold modification within the quinazoline class, leveraging the electron-withdrawing 4,6-dichloro motif to enhance metabolic stability and the 2-(4-methoxyphenyl) moiety to optimize hydrophobic pocket occupancy in targets such as EGFR or Tubulin.
The screening workflow detailed below prioritizes reproducibility and mechanistic insight , moving beyond simple cytotoxicity to establish a robust Structure-Activity Relationship (SAR) baseline.
Chemical Rationale & SAR Context
The quinazoline pharmacophore is a "privileged structure" in oncology, forming the core of FDA-approved drugs like Gefitinib and Erlotinib.[1] The specific substitution pattern of QZ-DMP is designed for dual-functionality:
-
4,6-Dichloro Substitution: The chlorine atoms at positions 4 and 6 serve as bioisosteres for methyl groups but with higher lipophilicity and electron-withdrawing capacity. This alters the pKa of the pyrimidine ring, potentially strengthening hydrogen bonding interactions within the ATP-binding pocket of kinases.
-
2-(4-Methoxyphenyl) Moiety: This group mimics the hydrophobic tail found in many tyrosine kinase inhibitors (TKIs), facilitating deep penetration into the hydrophobic cleft of the target protein.
Phase I: Compound Preparation & Quality Control
Objective: Ensure experimental consistency by eliminating solvent-based artifacts.
Solubility Profiling
Quinazolines are inherently lipophilic. Improper solubilization is the leading cause of "false negatives" in screening.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).
-
Stock Concentration: 10 mM or 20 mM.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Stability Verification
Before cell treatment, verify the compound's stability in the complete culture medium.
-
Protocol: Dilute stock to 100 µM in RPMI-1640 + 10% FBS. Incubate at 37°C for 24 hours.
-
Validation: Analyze via HPLC-UV. Degradation >5% necessitates fresh stock preparation.
Phase II: In Vitro Cytotoxicity Screening (Core Protocol)
Objective: Determine IC50 values across a panel of histologically diverse cancer lines.
Cell Line Selection
Select cell lines that represent known quinazoline-sensitive pathways (e.g., EGFR-overexpressing, Tubulin-dependent).
| Cell Line | Tissue Origin | Rationale | Culture Medium |
| MCF-7 | Breast (Adenocarcinoma) | High sensitivity to tubulin inhibitors; ER+ model. | DMEM + 10% FBS |
| HCT-116 | Colon (Carcinoma) | Standard model for apoptosis induction; p53 wild-type. | McCoy's 5A + 10% FBS |
| A549 | Lung (NSCLC) | EGFR expression (Wild Type); KRAS mutation model. | F-12K + 10% FBS |
| VERO | Kidney (Normal Epithelial) | Control: Determines Selectivity Index (SI). | DMEM + 10% FBS |
The MTT Assay Protocol
Standardized per NCI-60 methodology guidelines.
Step 1: Seeding
-
Seed cells in 96-well plates at optimized densities (e.g., MCF-7: 5,000 cells/well; A549: 3,000 cells/well).
-
Incubate for 24 hours to allow attachment.
Step 2: Treatment
-
Prepare serial dilutions of QZ-DMP in medium.
-
Concentration Range: 0.01, 0.1, 1, 10, 50, 100 µM.
-
Controls:
-
Vehicle Control: 0.1% DMSO (Max tolerance).
-
Positive Control:[2] Gefitinib (if targeting EGFR) or Colchicine (if targeting Tubulin).
-
-
Incubate for 48 to 72 hours .[3]
Step 3: Development
-
Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL per well.
-
Incubate for 4 hours at 37°C (Formazan crystal formation).
-
Aspirate medium carefully. Solubilize crystals with 150 µL DMSO.
-
Read absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Visualization
Calculate the percentage of cell viability using the formula:
Selectivity Index (SI):
-
Interpretation: SI > 3 is considered promising; SI > 10 indicates a high safety margin.
Phase III: Mechanistic Validation (Pathway Analysis)
Objective: Distinguish between Cytostatic (Kinase Inhibition) and Cytotoxic (Tubulin destabilization) mechanisms.
Given the structure of QZ-DMP, the two most probable mechanisms are EGFR inhibition or Tubulin polymerization inhibition.
Experimental Workflow Diagram
The following diagram illustrates the decision matrix for the screening process.
Caption: Figure 1. Decision matrix for the evaluation of QZ-DMP, ensuring only potent candidates proceed to costly mechanistic assays.
Mechanistic Hypothesis: EGFR Signaling
If QZ-DMP functions as a tyrosine kinase inhibitor, it will likely intercept the EGFR signaling cascade.
Caption: Figure 2. Potential site of action for QZ-DMP within the EGFR signaling cascade, blocking downstream PI3K/AKT and MAPK pathways.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. PubMed. Retrieved from
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from
Sources
A Researcher's Guide to the Safe Handling of Chlorinated Quinazolines
Executive Summary
Chlorinated quinazolines are a pivotal class of heterocyclic compounds, widely recognized as privileged scaffolds in medicinal chemistry and drug development.[1] Their utility stems from the reactive nature of the chlorine substituent, which serves as a versatile synthetic handle for introducing diverse functionalities, often through nucleophilic substitution.[1][2] However, this same reactivity necessitates a rigorous and informed approach to their handling and safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with chlorinated quinazolines. It covers hazard identification, engineering controls, personal protective equipment (PPE), detailed handling protocols, and emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.
The Dual Nature of Reactivity: Utility and Hazard
The quinazoline core is a significant pharmacophore, and the introduction of chlorine atoms, particularly at the 2- and 4-positions, dramatically enhances its synthetic versatility.[2] This "activation" allows for facile displacement by a wide range of nucleophiles, a cornerstone of modern drug discovery programs targeting kinases and other enzymes.[1]
However, this inherent reactivity is also the source of potential hazards. Chlorinated quinazolines can be potent irritants and sensitizers, and their reactivity extends to biological macromolecules, necessitating careful handling to avoid unintended exposure. The common laboratory synthesis of these compounds often involves reagents like phosphorus oxychloride (POCl3), which carries its own significant risks that must be managed.[3] This guide will focus on the safe handling of the isolated chlorinated quinazoline products.
Hazard Identification and Toxicological Profile
Chlorinated quinazolines are generally crystalline solids and should be handled with the assumption that they are hazardous compounds.[4] Specific hazard information can be found in the Safety Data Sheet (SDS) for the particular compound being used. However, as a class, they are known to cause significant irritation to the skin, eyes, and respiratory tract.[5][6]
Key GHS Hazard Statements for Chlorinated Quinazolines:
-
H317: May cause an allergic skin reaction[7]
The following table summarizes the typical hazard profile for common chlorinated quinazolines, based on aggregated data from suppliers.
| Hazard Category | Description | GHS Classification | Representative Compounds & Citations |
| Acute Oral Toxicity | Harmful if ingested. May cause irritation and burns to the mouth and digestive tract.[9] | Category 3 or 4 | 4-Chloroquinazoline, 2,4-Dichloroquinazoline[6] |
| Skin Corrosion/Irritation | Causes skin irritation, which can manifest as redness, itching, and pain. Prolonged contact may lead to burns.[9] | Category 2 | 2-(Chloromethyl)-4-methylquinazoline, 2,4-Dichloroquinazoline[4][5][7] |
| Serious Eye Damage/Irritation | Poses a significant risk of serious, potentially irreversible eye damage upon contact.[10] | Category 1 or 2A | 4-Chloroquinazoline, 2-(Chloromethyl)-4-methylquinazoline[6][7] |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[5] | STOT SE 3 | 2,4-Dichloroquinazoline, 4-Chloroquinazoline[6][8] |
| Aquatic Toxicity | Some derivatives are very toxic to aquatic life, with long-lasting effects.[7] | Acute 1 / Chronic 1 | 2-(Chloromethyl)-4-methylquinazoline[7] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a combination of robust engineering controls and appropriate PPE. This approach is designed to minimize the potential for exposure at the source and protect the individual researcher.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid or dissolved chlorinated quinazolines that could generate dust or aerosols must be performed inside a certified chemical fume hood.[11][12] The sash should be kept as low as possible to act as a physical barrier.[11] The high reactivity of these compounds means that even trace amounts of airborne dust can pose a respiratory hazard.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach.
-
Designated Area: It is best practice to designate a specific area within the fume hood for handling these compounds to prevent cross-contamination.[13]
Personal Protective Equipment (PPE)
Standard laboratory attire, including a full-length lab coat, long pants, and closed-toe shoes, is mandatory.[12][14] The following specific PPE is required:
-
Eye Protection: ANSI-approved chemical splash goggles are required at all times.[14][15] Due to the severe eye damage potential, standard safety glasses are insufficient.
-
Gloves: Nitrile gloves are the minimum requirement.[12][14] Given that these compounds are often handled in organic solvents, it is crucial to consider the breakthrough time of the specific solvent being used. For extended operations or when handling larger quantities, double-gloving is recommended.[14] Always wash hands thoroughly after removing gloves.[11]
-
Respiratory Protection: For most bench-scale operations within a fume hood, respiratory protection is not required. However, if there is a risk of exceeding exposure limits or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[15][16]
Standard Operating Procedures (SOPs) for Handling
Adherence to well-defined protocols is critical for ensuring safety and experimental reproducibility.
Weighing and Aliquoting Solid Compounds
-
Preparation: Don all required PPE before beginning. Ensure the analytical balance is placed inside a fume hood or a vented balance enclosure.
-
Container Handling: Use a spatula to carefully transfer the solid from the stock bottle to a tared weighing vessel. Avoid creating dust by using slow, deliberate movements.
-
Closure: Promptly and securely close the primary stock bottle after dispensing.
-
Dissolution: If dissolving the compound, add the solvent to the weighing vessel inside the fume hood. Use a secondary container (e.g., a beaker) for transport to the reaction vessel.
In-Reaction Handling
-
Vessel Sealing: All reactions should be conducted in properly sealed glassware (e.g., with septa) to prevent the release of vapors, especially when heated.[17]
-
Temperature Control: Be mindful of reaction exotherms. The synthesis and subsequent reactions of chlorinated quinazolines can be energetic.[3] Use appropriate cooling baths and monitor the reaction temperature closely.
-
Inert Atmosphere: Many reactions involving these compounds are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen. This also serves as a safety measure by preventing the escape of volatile materials.
Work-up and Purification
-
Quenching: Carefully quench the reaction mixture in the fume hood, especially if reactive reagents like POCl3 were used in a prior synthetic step.
-
Extraction: Perform all liquid-liquid extractions within the fume hood. Be sure to vent separatory funnels frequently to release any pressure buildup.
-
Purification: Column chromatography and other purification methods should be conducted in the fume hood. Ensure that any collected fractions are properly labeled and covered.
Spill Management and Emergency Procedures
Preparedness is key to effectively managing an accidental release.
Spill Response
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Cleanup (Minor Spills): For minor spills of solid material, carefully sweep it up using dry methods and place it in a sealed container for hazardous waste.[5] Avoid generating dust.[5] For small liquid spills, use an appropriate absorbent material from a spill kit.
-
Decontamination: Decontaminate the spill area thoroughly with soap and water after the bulk of the material has been removed.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]
The following diagram outlines the decision-making process for a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Storage and Waste Disposal
Proper storage and disposal are crucial final steps in the safe management of chlorinated quinazolines.
Storage
-
Store chlorinated quinazolines in a cool, dry, and well-ventilated area.[17][18]
-
Keep containers tightly closed to prevent moisture ingress, which can lead to degradation.[6][17]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure containers are clearly labeled with the chemical name and appropriate hazard warnings.
Waste Disposal
-
All waste containing chlorinated quinazolines, including contaminated consumables (gloves, paper towels) and reaction residues, must be disposed of as hazardous waste.[6][7]
-
Because they are halogenated compounds, they must be segregated into the "Halogenated Organic Waste" stream.[12]
-
Never dispose of chlorinated quinazolines down the drain.[12]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
References
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2,4-Dichloroquinazoline | C8H4Cl2N2. (n.d.). PubChem. Retrieved from [Link]
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Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. Retrieved from [Link]
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Halogenated Solvents Safety Procedures. (n.d.). Washington State University. Retrieved from [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - TOWERCHLOR(R) 56 GRANULES. (2005). Occidental Chemical Corporation. Retrieved from [Link]
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Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved from [Link]
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POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved from [Link]
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Quinazoline - Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved from [Link]
-
Safety Data Sheet - 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. (2025). Angene Chemical. Retrieved from [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
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Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. Retrieved from [Link]
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC. Retrieved from [Link]
-
Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. (n.d.). ResearchGate. Retrieved from [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Chloromethyl)-4-methylquinazoline Manufacturers, SDS [mubychem.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. hmc.edu [hmc.edu]
- 12. hscprep.com.au [hscprep.com.au]
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- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 17. lgcstandards.com [lgcstandards.com]
- 18. echemi.com [echemi.com]
Methodological & Application
Microwave-assisted synthesis methods for quinazoline derivatives
Application Note & Protocol Guide
Strategic Overview: The Microwave Paradigm
The quinazoline pharmacophore is ubiquitous in oncology, serving as the core scaffold for blockbuster EGFR inhibitors like Gefitinib and Erlotinib. Traditional thermal synthesis of quinazolines (e.g., via the Niementowski reaction) is often plagued by harsh conditions (
Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage by leveraging dielectric heating . Unlike convective heating, which relies on thermal conductivity from vessel walls, MW irradiation directly couples with polar molecules in the reaction mixture.[1][2] This results in inverted thermal gradients and rapid superheating, often accelerating reaction kinetics by orders of magnitude while suppressing side reactions governed by slower thermal activation parameters.
Key Advantages in Quinazoline Synthesis
| Feature | Conventional Thermal Heating | Microwave Irradiation |
| Energy Transfer | Convective/Conductive (Wall-to-bulk) | Dielectric Loss (Direct molecular coupling) |
| Reaction Time | Hours to Days | Minutes (Typically 2–20 min) |
| Solvent Requirement | High boiling point solvents (DMF, DMSO) | Often Solvent-Free or Green Solvents (EtOH, H |
| Yield | 40–70% (often variable) | 80–95% (highly reproducible) |
| Selectivity | Thermodynamic control (often mixed) | Kinetic control accessible via rapid heating |
Mechanistic Principles: Dielectric Heating
To optimize MW protocols, one must understand the underlying physics. The efficiency of heating depends on the material's ability to absorb microwave energy and convert it into heat, defined by the loss tangent (
- (Dielectric Constant): Ability to store energy.
- (Dielectric Loss): Ability to dissipate energy as heat.[2]
Mechanism of Action:
-
Dipolar Polarization: Polar molecules (e.g., DMF, EtOH, or polar transition states) align with the oscillating electric field (2.45 GHz). The molecular friction from re-alignment generates internal heat.[2]
-
Ionic Conduction: Dissolved ions oscillate back and forth under the field, generating heat through collision.
Critical Insight: Quinazoline synthesis intermediates often involve polar transition states (zwitterionic species). MW irradiation stabilizes these polar transition states more effectively than non-polar ground states, effectively lowering the activation energy (
Figure 1: Mechanism of Dielectric Heating leading to kinetic acceleration.
Validated Protocols
Protocol A: Solvent-Free Niementowski Cyclocondensation
Target: 4(3H)-Quinazolinones Application: Core synthesis for alkaloids and antihypertensives. Mechanism: Condensation of anthranilic acid with amides followed by cyclodehydration.
Scientific Rationale: The classical Niementowski reaction requires heating anthranilic acid and formamide at 180–200°C for hours. Under MW irradiation, the high polarity of the anthranilic acid (zwitterionic character) and the amide allows for efficient coupling without a solvent. The elimination of water is driven by the rapid internal heating, pushing the equilibrium toward the quinazolinone.
Materials:
-
Anthranilic acid (10 mmol)
-
Formamide (15 mmol) (Excess serves as reagent and coupling medium)
-
Catalytic acidic alumina (optional, improves yield)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent crimp vial, mix anthranilic acid (1.37 g, 10 mmol) and formamide (0.68 g, 15 mmol).
-
Homogenization: If using solid support, add 0.5 g of acidic alumina and mix thoroughly to form a paste. If neat, vortex for 30 seconds.
-
Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Mode: Dynamic Power (maintain temperature).
-
Set Point: 130°C.
-
Hold Time: 5 minutes.
-
Pressure Limit: 200 psi (safety cutoff).
-
-
Monitoring: Analyze a micro-aliquot via TLC (EtOAc:Hexane 1:1). The starting material (anthranilic acid) is highly fluorescent; disappearance indicates completion.
-
Workup: Cool to room temperature. The mixture will solidify. Add 10 mL of cold water and sonicate to break up the solid.
-
Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from ethanol if necessary.
Expected Yield: 85–92% (vs. 60% thermal).
Protocol B: Rapid S Ar Functionalization of 4-Chloroquinazolines
Target: 4-Aminoquinazolines (Gefitinib/Erlotinib analogs) Application: Late-stage diversification of the quinazoline core.
Scientific Rationale:
Nucleophilic aromatic substitution (S
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Solvent: Isopropanol (IPA)
Step-by-Step Methodology:
-
Setup: Dissolve 4-chloroquinazoline (1 mmol) and the aniline (1.1 mmol) in 4 mL of isopropanol in a microwave vial.
-
Irradiation:
-
Temperature: 80°C (mild) to 120°C (sterically hindered amines).
-
Time: 10–15 minutes.
-
Stirring: High (600 rpm).
-
-
Self-Validation: The reaction mixture typically turns yellow/orange. Upon completion, a heavy precipitate (the HCl salt of the product) should form.
-
Workup: Cool the vial to 0°C in an ice bath for 15 minutes to maximize precipitation.
-
Isolation: Filter the solid. Wash with cold diethyl ether to remove unreacted aniline.
-
Free Base Formation (Optional): Suspend the solid in EtOAc and wash with saturated NaHCO
. Dry organic layer and evaporate.
Expected Yield: >90%.
Optimization & Troubleshooting Guide
The success of MW synthesis relies on tuning the "Triangle of Control": Time, Temperature, and Power .
| Issue | Probable Cause | Corrective Action |
| Vessel Failure / Overpressure | Solvent vapor pressure too high at set temp. | Switch to a solvent with a higher boiling point or lower the set temperature. Ensure headspace is sufficient (fill vial max 60%). |
| Low Yield / Incomplete Rxn | Insufficient energy absorption (Low | Add a "doping" agent (ionic liquid or small amount of polar solvent like DMSO) to increase coupling. |
| Product Decomposition | "Hot spots" or thermal overshoot. | Use "Simultaneous Cooling" (compressed air cooling during irradiation) to allow high power input without temperature spikes. |
| Charring | Neat reaction overheating. | Use a solid support (Silica/Alumina) to disperse heat or add a minimal amount of solvent. |
Workflow for Method Development
Use this logic flow to select the appropriate MW strategy for your quinazoline derivative.
Figure 2: Decision Matrix for Microwave Method Selection.
References
-
Khajavi, M. S., et al. (1998).[3][4] "Solvent-Free Synthesis of Quinazolin-4(3H)-ones under Microwave Irradiation." Journal of Chemical Research. Link (Validated Solvent-Free Protocol).
-
Yoon, S. J., et al. (2004). "Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives." Molecules. Link (S
Ar Protocol). -
Kappe, C. O. (2004).[3][4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link (Mechanistic Theory).
-
Besson, T., et al. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. Link (Comprehensive Review).
-
Kabalka, G. W., & Varma, R. S. (2008). "Microwave-Assisted Organic Synthesis." Tetrahedron. Link (Green Chemistry Aspects).
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Note: High-Fidelity Cytotoxicity Profiling of Quinazoline Derivatives via MTT Assay
Abstract & Strategic Rationale
Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a cornerstone of targeted cancer therapy, primarily acting as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). While the MTT assay is the gold standard for high-throughput viability screening, the physicochemical properties of quinazolines—specifically their high lipophilicity and potential for precipitation—introduce significant variables that can compromise data integrity.
This application note details a rigorous protocol designed to mitigate these specific artifacts. Unlike generic protocols, this workflow emphasizes solubility management , cytostatic vs. cytotoxic differentiation , and signal specificity controls required for nitrogen-containing heterocycles.
Pre-Experimental Analysis (The "Why" Behind the "How")
The Solubility Paradox
Quinazolines are inherently hydrophobic. While they require organic solvents (DMSO) for solubilization, high DMSO concentrations (>0.5%) induce cellular stress that masks the compound's specific kinase inhibitory effects.
-
Critical Threshold: The final DMSO concentration in the well must never exceed 0.5% (v/v) , with 0.1% being the gold standard for sensitive lines (e.g., primary cells or stem cells).
Mechanism-Based Incubation Timing
Quinazolines often function as cytostatic agents (halting proliferation via G0/G1 arrest) rather than purely cytotoxic agents (causing immediate necrosis).
-
Implication: A 24-hour incubation is often insufficient to capture the IC50 of an EGFR inhibitor.
-
Recommendation: A 72-hour treatment window is mandatory to allow the divergence between inhibited and proliferating control populations to become statistically significant.
Chemical Interference
The tetrazolium ring of MTT is reduced by mitochondrial succinate dehydrogenase. However, certain chemical moieties can non-enzymatically reduce MTT, yielding false positives (apparent viability). While quinazolines are generally stable, their nitrogen-rich scaffold necessitates a Cell-Free Compound Control to rule out abiotic reduction.
Experimental Workflow Diagram
Figure 1: Optimized workflow for Quinazoline MTT assays. Note the critical QC step for solubility prior to treatment.
Detailed Protocol
Reagents & Materials
-
MTT Reagent: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at -20°C in the dark.
-
Solubilization Buffer: 100% Dimethyl Sulfoxide (DMSO).
-
Test Compound: Quinazoline derivative stock (typically 10 mM or 20 mM in DMSO).
-
Positive Control: Gefitinib (for EGFR+ lines) or Doxorubicin (general cytotoxicity).
Step-by-Step Methodology
Phase 1: Seeding (Day 0)
-
Harvest Cells: Trypsinize cells (e.g., A549 or MCF-7) and resuspend in fresh media.
-
Density Optimization: Seed cells at a density that ensures they remain in the logarithmic growth phase at Day 4 (end of assay).
-
Typical Density: 3,000 – 5,000 cells/well (96-well plate).
-
-
Volume: 100 µL per well.
-
Incubation: 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Self-Validating Step: Inspect cells microscopically.[1] They should be 30-40% confluent before treatment.
-
Phase 2: Treatment (Day 1)
-
Preparation of Dilutions:
-
Prepare a "Working Stock" in culture media (e.g., 2x concentration).
-
Perform serial dilutions (1:2 or 1:3) in a separate sterile deep-well plate, not directly on the cells.
-
Crucial: Ensure the DMSO concentration is constant across all dilutions (normalize to the highest concentration, e.g., 0.1%).
-
-
Application:
-
Aspirate old media (optional, but recommended for stability) or add 2x concentrated drug solution to existing media.
-
Total Volume: 200 µL/well.
-
-
Required Controls (Per Plate):
-
Blank: Media only (no cells).
-
Solvent Control: Cells + Media + 0.1% DMSO (Must equal the highest DMSO % in test wells).
-
Cell-Free Compound Control: Media + Highest Concentration of Quinazoline (No cells). Checks for chemical interference.
-
-
Incubation: 72 hours at 37°C.
Phase 3: MTT Assay & Readout (Day 4)
-
Visual Check: Inspect wells for compound precipitation (crystals) under 20x magnification. If precipitate is visible, the assay is invalid at that concentration.
-
MTT Addition:
-
Solubilization:
-
Carefully aspirate the media (do not disturb crystals).[1]
-
Add 150 µL of 100% DMSO .
-
Agitate on an orbital shaker for 15 minutes (protected from light).
-
-
Quantification:
-
Measure Absorbance (OD) at 570 nm (Signal).
-
Measure Reference Absorbance at 630 nm (Background).
-
Calculate
.
-
Data Analysis & Presentation
Validity Criteria
Before calculating IC50, validate the plate using the following logic:
| Parameter | Acceptance Criterion | Logic |
| Z-Factor | > 0.5 | Ensures separation between positive and negative controls. |
| Solvent Control | > 90% Viability vs. Untreated | Confirms DMSO is not killing the cells. |
| Cell-Free Control | OD < 0.05 | Confirms quinazoline is not chemically reducing MTT. |
IC50 Calculation
Use non-linear regression (Sigmoidal dose-response, variable slope) to fit the data:
-
X: Log of concentration.
-
Y: Normalized viability (%).
Troubleshooting Quinazoline Artifacts
Issue: Compound Precipitation
-
Symptom: Spiky, irregular data points at high concentrations; visible crystals distinct from formazan.
-
Cause: Quinazoline solubility limit exceeded in aqueous media.
-
Solution: Reduce the maximum test concentration. Pre-dilute in DMSO, then rapid dispersion in warm media.
Issue: High Background in Cell-Free Wells
-
Symptom: The "Drug Only" wells turn purple.
-
Cause: The specific quinazoline derivative has a reducing potential (rare, but possible with certain substituents).
-
Solution: Switch to Resazurin (Alamar Blue) assay, which is less prone to non-enzymatic reduction, or subtract the "Cell-Free" OD from the corresponding data points.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.Link
-
Van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay.[1][2][3][4][5][6][7][8][9][10] Methods in Molecular Biology, 731, 237-245. Link
-
Stockwin, L. H., et al. (2009). Sodium-dependent organic cation transporter 2 (OCT2) mediates the uptake of the quinazoline-based kinase inhibitor cytotoxicity. Drug Metabolism and Disposition, 37(11), 2112-2116. Link
Sources
- 1. clyte.tech [clyte.tech]
- 2. atcc.org [atcc.org]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. youtube.com [youtube.com]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline as a Putative EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. This document outlines the scientific rationale, synthesis, and detailed experimental protocols to characterize its biological activity.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[1] These agents competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][3] The 4,6-disubstituted quinazoline derivatives, in particular, have been a focus of research for developing potent and selective EGFR inhibitors.[4][5] The compound 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline belongs to this class of molecules, and this guide provides a framework for its evaluation as a targeted anticancer agent.
Mechanism of Action: Targeting the EGFR Signaling Cascade
EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is hypothesized to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The quinazoline core mimics the adenine ring of ATP, while the substituents at the 4 and 6 positions, along with the 2-(4-methoxyphenyl) group, are expected to form key interactions within the hydrophobic pocket and with specific amino acid residues of the EGFR kinase domain, thereby blocking ATP binding and inhibiting autophosphorylation.
Figure 1: Simplified EGFR signaling pathway and the putative inhibitory action of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline.
Synthesis of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Figure 2: Proposed synthetic workflow for 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline.
Note: This is a generalized protocol and requires optimization. All reactions should be performed in a fume hood with appropriate personal protective equipment.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add the test compound dilutions to the kinase reaction buffer. Include a positive control (e.g., gefitinib) and a negative control (DMSO vehicle).
-
Add the EGFR enzyme and the poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Kₘ for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Reported EGFR IC₅₀ (nM) |
| Gefitinib | ~25-50 |
| Erlotinib | ~2-5 |
| 4-((4-(3-bromophenylamino)quinazolin-6-ylamino)methyl)phenol | 870[4] |
| 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | To be determined |
| Note: These values are for reference and can vary depending on assay conditions. |
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines overexpressing EGFR (e.g., A549, NCI-H1975).
Materials:
-
EGFR-overexpressing cancer cell lines (e.g., A549, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.
| Compound | Reported A549 GI₅₀ (µM) | Reported NCI-H1975 GI₅₀ (µM) |
| Gefitinib | ~10-20 | >20 (resistant) |
| Erlotinib | ~5-15 | >20 (resistant) |
| Compound 4m (a 6-aryloxyl substituted quinazoline) | 29.9[7] | 0.0075[7] |
| 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | To be determined | To be determined |
| *Note: These values are for reference and can vary between studies. |
Western Blot Analysis of EGFR Phosphorylation
This protocol determines the effect of the test compound on EGFR autophosphorylation and the activation of downstream signaling proteins.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431)
-
Serum-free cell culture medium
-
Human Epidermal Growth Factor (EGF)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: General workflow for Western blot analysis.
Data Interpretation and Troubleshooting
-
Kinase Assay: A low IC₅₀ value indicates potent inhibition of EGFR kinase activity. Ensure the assay is performed within the linear range of the enzyme kinetics.
-
Cell Viability Assay: A low GI₅₀ value suggests potent anti-proliferative activity. Compare the activity in EGFR-dependent versus EGFR-independent cell lines to assess selectivity.
-
Western Blot: A dose-dependent decrease in the p-EGFR/total EGFR ratio confirms target engagement in a cellular context. Analyze downstream markers (p-AKT, p-ERK) to confirm inhibition of the signaling pathway.
Conclusion
These application notes provide a robust framework for the initial characterization of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline as a potential EGFR inhibitor. The provided protocols, when executed with care, will yield valuable data on its biochemical potency, cellular activity, and mechanism of action, thereby informing its potential for further preclinical development.
References
- Bridges, A. J. (2001). The medicinal chemistry of quinazolines. In Progress in Heterocyclic Chemistry (Vol. 13, pp. 1-36). Elsevier.
- Hirsch, F. R., Varella-Garcia, M., Bunn, P. A., Franklin, W. A., Dziadziuszko, R., Thatcher, N., ... & Gandara, D. R. (2003). Epidermal growth factor receptor in non–small-cell lung carcinomas: correlation between gene copy number and protein expression and impact on prognosis. Journal of clinical oncology, 21(20), 3798-3807.
- Li, X., He, Y., Liu, Z., Wang, L., Wang, J., Wang, L., ... & Zhang, H. (2012). Design and synthesis of 4, 6-substituted-(diaphenylamino) quinazolines as potent EGFR inhibitors with antitumor activity. Bioorganic & medicinal chemistry letters, 22(1), 539-543.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Zhang, S. Q., Wang, J. Q., Li, Y. M., Wang, Z. Y., Zhang, Q., & Yao, J. W. (2016). Synthesis and antitumor activity evaluation of 4, 6-disubstituted quinazoline derivatives as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 26(18), 4443-4447.
- Li, X., Xue, W., Liu, Y., Wang, Z., Yan, X., Liu, Z., ... & Zhang, H. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678385.
- Hennequin, L. F., Stokes, E. S., Thomas, A. P., Fenwick, A., Harper, P., Hickinson, M., ... & Plé, P. A. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 45(6), 1300-1312.
- Ogiso, A., Ishitani, R., Nureki, O., Fukai, S., Yamanaka, M., Kim, J. H., ... & Yokoyama, S. (2002). Crystal structure of the complex of human epidermal growth factor and its receptor extracellular domains. Cell, 110(6), 775-787.
- Simon, G. R., Garrett-Mayer, E., & Sharma, S. (2003). Epidermal growth factor receptor inhibitors in the treatment of non-small cell lung cancer. Current opinion in oncology, 15(2), 139-145.
- Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.
- Umekita, Y., Ohi, Y., Sagara, Y., & Yoshida, H. (2000). Co-expression of epidermal growth factor receptor and transforming growth factor-α predicts worse prognosis in breast-cancer patients. International journal of cancer, 89(5), 484-487.
- Vema, R., Vangapandu, S. N., & Jain, N. (2003). Quinazolines as kinase inhibitors. Mini reviews in medicinal chemistry, 3(7), 793-806.
- Wei, Y., Le, D. D., Liu, Y., Zhang, L., & Zhang, H. (2019). Recent progress in the discovery of quinazoline-based derivatives as anticancer agents. European Journal of Medicinal Chemistry, 183, 111707.
- Zhang, H., Berezov, A., Wang, Q., Zhang, G., Drebin, J., Murali, R., & Greene, M. I. (2017). ErbB receptors: from structure to underlying mechanisms and clinical insights. Chemical reviews, 117(18), 12041-12083.
- Han, Y., Wang, Y., Zhang, Y., Geng, Y., Zhang, H., & Wang, L. (2020).
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- 3. wisdomlib.org [wisdomlib.org]
- 4. Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Purification of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline: A Detailed Method and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Quinazoline derivatives are widely recognized for their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] Achieving high purity of such compounds is critical for accurate biological evaluation and subsequent development. This document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, detailing the rationale behind parameter selection, from analytical method development to preparative scale-up. The protocol is designed to be self-validating, ensuring researchers can achieve high purity and batch-to-batch consistency.
Introduction and Scientific Rationale
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib.[2] The target compound, 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, possesses structural features—a chlorinated quinazoline core and a methoxyphenyl substituent—that suggest significant bioactivity. Synthetic procedures for quinazoline derivatives often yield crude products containing starting materials, by-products, and isomers, necessitating a highly selective purification technique.[3][4]
Reversed-phase HPLC is the method of choice for this application due to the compound's molecular characteristics.[5][6] The aromatic rings and chlorine atoms impart significant hydrophobicity, making the molecule well-suited for retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase.[6] This method provides the high resolution required to separate the target compound from structurally similar impurities.
Compound Properties: 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method design.
| Property | Value / Description | Rationale for HPLC Method |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O | - |
| Molecular Weight | 317.16 g/mol | Influences diffusion rates but is well within the range for standard HPLC. |
| Structure | Quinazoline core with two chlorine atoms and a methoxyphenyl group. | The fused aromatic system and phenyl ring are strong chromophores, ideal for UV detection.[7] |
| Predicted LogP | > 3.0 | The high hydrophobicity (low polarity) predicts strong retention on a reversed-phase column (e.g., C18).[8] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Acetonitrile, Methanol. Poorly soluble in water. | Dictates the choice of sample diluent and mobile phase organic component. Acetonitrile or Methanol are excellent choices.[9] |
| UV Absorbance | Expected λmax ~254 nm and ~320-350 nm. | Quinazoline derivatives exhibit strong UV absorbance due to π → π* transitions in the aromatic rings.[7][10] |
Principle of the Purification Workflow
The purification strategy follows a logical progression from small-scale analytical method development to large-scale preparative separation. This ensures that the separation is optimized for resolution and throughput before committing larger quantities of crude material.
Caption: Workflow for HPLC Purification.
Materials, Instrumentation, and Conditions
Reagents and Materials
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water.[11]
-
Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), >99% purity.
-
Sample Diluent: Dimethyl sulfoxide (DMSO) or HPLC-grade Methanol.
-
Crude Sample: Synthesized 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline.
-
Filters: 0.22 µm or 0.45 µm PTFE syringe filters for sample and mobile phase filtration.
Instrumentation
-
Analytical HPLC: A system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Preparative HPLC: A system with a high-flow-rate pump, manual or automated injector, fraction collector, and a UV-Vis detector.
Chromatographic Conditions
The conditions are separated into analytical and preparative scales. The analytical method is developed first to establish the retention time and selectivity, which then guides the preparative method.
| Parameter | Analytical HPLC | Preparative HPLC | Justification |
| Stationary Phase | C18 column, 5 µm, 4.6 x 150 mm | C18 column, 5-10 µm, 21.2 x 150 mm | C18 is the standard for reversed-phase separation of hydrophobic molecules.[6][12] The larger preparative column allows for higher loading capacity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that aids in protonating silanols and improving peak shape.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides good elution strength and lower backpressure compared to methanol.[9] |
| Flow Rate | 1.0 mL/min | 20.0 mL/min | The flow rate is scaled proportionally to the cross-sectional area of the column to maintain linear velocity. |
| Column Temp. | 30 °C | Ambient or 30 °C | Maintained temperature ensures retention time reproducibility. |
| Detection | 254 nm and 330 nm | 254 nm or 330 nm | Monitoring at multiple wavelengths corresponding to the compound's absorbance maxima ensures accurate detection of the main peak and potential impurities.[7] |
| Injection Vol. | 5-10 µL | 0.5-2.0 mL | Volume is increased for preparative scale to load more material. |
Experimental Protocols
Protocol 1: Sample Preparation and Initial Analysis
Objective: To prepare the crude sample for analysis and determine its initial purity profile.
-
Stock Solution Preparation: Accurately weigh ~5 mg of the crude compound and dissolve it in 5.0 mL of DMSO or Methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 10-fold with Methanol to a final concentration of 100 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.
-
Initial QC: Inject 10 µL of the filtered solution onto the analytical HPLC system using the scouting gradient defined below. This provides a baseline chromatogram of the crude material.
Protocol 2: Analytical Method Development
Objective: To develop a robust analytical method with good resolution between the target peak and impurities.
-
Scouting Gradient: A fast, wide-range gradient is used to quickly determine the approximate elution conditions.
-
Rationale: This step saves time by rapidly identifying the organic solvent percentage needed to elute the compound.[14]
-
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 10 |
| 20.0 | 95 |
| 22.0 | 95 |
| 22.1 | 10 |
| 25.0 | 10 |
-
Gradient Optimization: Based on the scouting run, adjust the gradient to improve separation around the target peak's retention time (tᵣ).
-
Causality: If the target elutes at 15 minutes (corresponding to ~60% B), a shallower gradient from 50% to 70% B over a longer time will increase the resolution between the target and closely eluting impurities.
Optimized Gradient Example:
-
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 50 |
| 15.0 | 75 |
| 17.0 | 95 |
| 19.0 | 95 |
| 19.1 | 50 |
| 22.0 | 50 |
Protocol 3: Scale-Up to Preparative Purification
Objective: To purify a larger quantity of the crude material using the optimized conditions.
-
Preparative Sample Preparation: Prepare a concentrated solution of the crude material in the minimum amount of DMSO, then dilute with Methanol until fully dissolved (e.g., 20-50 mg/mL). Ensure the final solution is filtered.
-
System Equilibration: Equilibrate the preparative HPLC system with the starting mobile phase conditions (e.g., 50% B) for at least 5-10 column volumes.
-
Loading and Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration and the column's loading capacity.
-
Gradient Execution: Run the preparative gradient. The gradient time should be adjusted to account for the larger column volume and higher flow rate. The slope of the gradient (%B/column volume) should be kept consistent with the analytical method.
-
Fraction Collection: Begin collecting fractions as the UV signal starts to rise before the target peak and continue until the peak has fully eluted. Use narrow time windows or a peak-detection-based fraction collector for precise collection.
Protocol 4: Post-Purification Analysis
Objective: To confirm the purity of the collected fractions and create the final pure compound.
-
Fraction Analysis: Inject a small aliquot (5-10 µL) from each collected fraction (or a pooled sample from the main peak) into the analytical HPLC system using the optimized analytical method.
-
Pooling: Identify the fractions containing the target compound at >98% purity (or desired purity level) and pool them together.
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator.
-
Final Product: The remaining solid is the purified 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline. Dry it under high vacuum to remove residual solvents.
-
Final QC: Prepare a 100 µg/mL solution of the final product and run a final analytical HPLC to confirm purity and obtain the final chromatogram.
Conclusion
This application note presents a systematic and scientifically grounded protocol for the purification of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline using reversed-phase HPLC. By following the logical workflow of analytical method development, preparative scale-up, and post-purification analysis, researchers can reliably obtain this compound with high purity. The principles and steps outlined herein are broadly applicable to the purification of other similar hydrophobic small molecules, providing a foundational methodology for scientists in pharmaceutical and chemical research.
References
-
Wikipedia. Quinazoline. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. [Link]
-
Ples, L., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]
-
ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ResearchGate. UV-Visible spectra of selected quinazoline derivatives in acetonitrile. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
PubMed. (1998). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. [Link]
-
ResearchGate. (2015). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
-
PubMed Central. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. [Link]
-
ResearchGate. (2011). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chromatography Online. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?[Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
MDPI. (2018). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
-
ResearchGate. Mobile phase selection in liquid chromatography. [Link]
-
PubChem. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine. [Link]
-
PubMed Central. (2013). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]
-
ACS Publications. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. [Link]
-
JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]
-
MDPI. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. [Link]
-
OAJI. (2022). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
National Institutes of Health. (2021). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]
-
ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Niementowski Quinazoline Synthesis
Welcome to the technical support center for the Niementowski quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction to build quinazolinone scaffolds. As a cornerstone in medicinal chemistry, the Niementowski synthesis offers a direct path to a "privileged structure" found in numerous bioactive compounds, including anticancer agents like Gefitinib and Erlotinib.[1]
However, like any powerful tool, its application requires precision and a deep understanding of its nuances. The high temperatures and prolonged reaction times often associated with the classical approach can lead to a variety of side products, complicating purification and reducing yields.[2] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges, optimize your reactions, and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, and I'm isolating a significant amount of unreacted anthranilic acid. What's going wrong?
This is a common issue, often pointing to incomplete initial acylation of the anthranilic acid, which is the first committed step of the reaction. The thermal condensation of anthranilic acid with an amide to form the N-acylanthranilic acid intermediate is the foundational step before cyclization.[1]
Causality and Troubleshooting:
-
Insufficient Temperature or Reaction Time: The classical Niementowski synthesis is a thermal condensation that often requires high temperatures (150-200°C) and several hours of heating to drive the reaction to completion.[2] If the temperature is too low or the reaction time is too short, the initial nucleophilic attack of the anthranilic acid's amino group on the amide carbonyl will be inefficient.
-
Amide Volatility: Low-boiling point amides may evaporate from the reaction mixture before they can react, especially in an open or poorly sealed system.
-
Steric Hindrance: Bulky substituents on either the anthranilic acid or the amide can slow down the initial acylation step.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC). | To provide sufficient activation energy for the condensation reaction. |
| Reaction Time | Extend the reaction time. Monitor at regular intervals (e.g., every 2-4 hours) using TLC. | To allow the reaction to proceed to completion, especially if kinetics are slow. |
| Reaction Setup | Use a sealed reaction vessel or a reflux condenser to prevent the loss of volatile reagents. | To maintain the concentration of reactants in the reaction mixture. |
| Modern Approaches | Consider switching to a microwave-assisted protocol. Microwave irradiation can dramatically reduce reaction times to minutes and often improves yields by promoting uniform, rapid heating.[1][2][3] | Microwave energy efficiently couples with polar molecules, accelerating the reaction rate and minimizing the formation of thermal degradation byproducts. |
Q2: I've isolated a byproduct that seems to have incorporated two molecules of my amide. What is this, and how can I prevent its formation?
You are likely observing the formation of a bis-amide or a related ureido intermediate.[2] This occurs when a second molecule of the amide reacts with the initially formed N-acylanthranilic acid intermediate or the quinazolinone product.
Mechanism of Side Product Formation:
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. While an excess of the amide is sometimes used to drive the reaction, a large excess can promote the formation of these byproducts. Start with a 1:1 to 1:1.5 ratio of anthranilic acid to amide and optimize from there.
-
Gradual Addition: If using a significant excess of the amide is necessary, consider adding it portion-wise over the course of the reaction. This can help to maintain a lower instantaneous concentration of the amide, disfavoring the intermolecular side reaction.
-
Solvent-Free Conditions: Modern adaptations of the Niementowski synthesis often employ solvent-free conditions, which can be highly effective.[2][4] This approach can enhance reaction rates and, in some cases, minimize side product formation by creating a highly concentrated reaction environment that favors the desired intramolecular cyclization.
Q3: My final product is difficult to purify, with multiple spots on the TLC plate that are close to my product's Rf value. What are the likely impurities?
Besides unreacted starting materials and the bis-amide byproducts mentioned above, other impurities can arise from the harsh reaction conditions.
Potential Byproducts and Their Origins:
| Byproduct | Likely Cause | Prevention and Mitigation |
| Decarboxylation Products | The high temperatures required for the classical synthesis can lead to the decarboxylation of the anthranilic acid starting material or the N-acylanthranilic acid intermediate. | Employ milder reaction conditions, such as those offered by microwave-assisted synthesis.[3] This can significantly reduce the thermal stress on the molecules. |
| Ureido Derivatives | If using formamide, thermal decomposition can lead to the formation of isocyanic acid, which can react with the amino group of anthranilic acid to form o-ureidobenzoic acid.[5] | Use a freshly opened bottle of formamide. Consider alternative formylating agents or a modified Niementowski protocol if this is a persistent issue. |
| Charring/Polymerization | Extremely high temperatures or prolonged reaction times, especially under solvent-free conventional heating, can lead to the decomposition and polymerization of reactants and products, resulting in a dark, tarry reaction mixture.[6] | Again, microwave synthesis is a powerful tool to avoid this, as it provides rapid and uniform heating, minimizing "hot spots" that can lead to charring.[2] If using conventional heating, ensure efficient stirring and precise temperature control. |
Analytical Workflow for Impurity Identification:
Q4: I'm working with a heat-sensitive substrate. Are there milder alternatives to the classical Niementowski synthesis?
Absolutely. The limitations of the classical thermal approach, especially for substrates with sensitive functional groups, are well-documented.[2] This has driven the development of several milder and more efficient protocols.
Modern, Milder Synthetic Alternatives:
-
Microwave-Assisted Organic Synthesis (MAOS): This is arguably the most significant advancement for the Niementowski reaction. It allows for rapid, controlled heating, drastically reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields.[1][3]
-
Catalytic Approaches: The use of catalysts like silica gel or zeolites can facilitate the reaction under milder conditions than the purely thermal route.[2]
-
Modified Starting Materials: In some cases, using isatoic anhydride in place of anthranilic acid (a modification of the Friedländer synthesis) can provide a cleaner and more efficient route to the quinazolinone core under microwave and solvent-free conditions.[3]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the substituted anthranilic acid (1.0 mmol) and the desired amide (1.5-3.0 mmol).
-
Solvent (Optional): For many substrates, this reaction can be run neat (solvent-free). If a solvent is required for solubility or to moderate the reaction, a high-boiling polar solvent like DMF or DMSO can be used in minimal amounts.
-
Reaction Setup: Add a small magnetic stir bar to the vessel and securely seal it with a septum cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 140-180°C and the reaction time to 5-20 minutes with active stirring.
-
Work-up: After the reaction has cooled to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinazolinone.
Concluding Remarks
The Niementowski quinazoline synthesis is a robust and highly valuable reaction in the toolkit of the medicinal chemist. While the classical method can present challenges, a thorough understanding of the reaction mechanism and the potential side reactions, combined with the adoption of modern techniques like microwave-assisted synthesis, can overcome these hurdles. This guide is intended to empower you to troubleshoot effectively and optimize your synthetic routes to these critical heterocyclic scaffolds. For further inquiries, please consult the references provided below.
References
- Grokipedia. (n.d.). Niementowski quinazoline synthesis.
- Benchchem. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
-
Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 443. Available at: [Link]
-
Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. Available at: [Link]
- Google Patents. (n.d.). US4421931A - Preparation of anthranilic acid amides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US4421931A - Preparation of anthranilic acid amides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Strategies to overcome poor solubility of quinazoline inhibitors in aqueous buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of quinazoline inhibitors. As many promising drug candidates, including those with a quinazoline scaffold, exhibit low water solubility, overcoming this hurdle is critical for obtaining reliable experimental data and for the successful development of effective therapeutics.[1][2] This resource is designed to provide you with both the theoretical understanding and practical protocols to effectively manage and enhance the solubility of your quinazoline compounds.
I. Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial challenges faced when working with poorly soluble quinazoline inhibitors.
Q1: My quinazoline inhibitor precipitated out of my aqueous buffer during my experiment. What is the most likely cause and the quickest fix?
A: The most common reason for precipitation is exceeding the compound's thermodynamic solubility limit in the final buffer. Quinazoline derivatives are often weak bases, and their solubility can be highly pH-dependent.[3][4][5] A quick fix is to lower the pH of your buffer, if your experimental system allows. For many quinazolines, a decrease in pH will lead to protonation of the basic nitrogen atoms in the quinazoline ring, forming a more soluble salt.[6][7] However, always verify that a pH change does not negatively impact your assay or the stability of your compound.
Q2: I'm preparing a stock solution of my quinazoline inhibitor. What is the best solvent to use?
A: For initial stock solutions, a water-miscible organic solvent is typically used. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.[8][9] Other options include N,N-dimethylformamide (DMF) or ethanol. It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect your experiment (typically <1% v/v).
Q3: I've tried using a low percentage of DMSO, but my compound still crashes out. What's my next step?
A: If simple co-solvency with DMSO isn't sufficient, you can explore several other avenues. These include the use of surfactants, cyclodextrins, or formulating the compound as a solid dispersion.[2][10][11] Surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[12][13][14][15] Cyclodextrins are another excellent option; these cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[16][17][18][19]
II. In-Depth Troubleshooting Guides
This section provides a more detailed exploration of various solubility enhancement strategies, including the underlying principles and practical protocols.
pH Modification: Leveraging the Physicochemical Properties of Quinazolines
The quinazoline scaffold contains nitrogen atoms that can be protonated, making their aqueous solubility sensitive to pH.[3][4][5] By adjusting the pH of the buffer, you can significantly increase the solubility of many quinazoline inhibitors.
Causality: The basic nitrogen atoms in the quinazoline ring system have pKa values that can range from approximately 4 to 7, depending on the substituents. At a pH below the pKa of these nitrogens, the compound will exist predominantly in its protonated, cationic form. This charged species has a much higher affinity for water molecules compared to the neutral form, leading to a substantial increase in solubility.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Compound Addition: Add an excess amount of your quinazoline inhibitor to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
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Co-solvents: A Practical First-Line Approach
The use of water-miscible organic solvents, or co-solvents, is a widely adopted strategy to increase the solubility of hydrophobic compounds.[20]
Causality: Co-solvents work by reducing the polarity of the aqueous medium. This makes the solvent system more "hospitable" to the nonpolar quinazoline inhibitor, thereby increasing its solubility. The co-solvent molecules can also disrupt the hydrogen bonding network of water, which can further facilitate the dissolution of the hydrophobic solute.
Considerations for Co-solvent Selection:
| Co-solvent | Advantages | Disadvantages | Typical Final Concentration |
| DMSO | High solubilizing power for a broad range of compounds.[8] | Can be toxic to some cell lines at higher concentrations; may interfere with certain assays. | < 1% (v/v) |
| Ethanol | Less toxic than DMSO; readily available. | Lower solubilizing power for highly hydrophobic compounds compared to DMSO. | < 5% (v/v) |
| PEG 400 | Low toxicity; can be used in vivo. | Can increase the viscosity of the solution. | Variable, can be higher than 5% |
Experimental Protocol: Preparing a Dosed Solution with a Co-solvent
-
Stock Solution Preparation: Dissolve the quinazoline inhibitor in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound.
-
Serial Dilution (Optional): If necessary, perform serial dilutions of the stock solution in the same co-solvent to create intermediate concentrations.
-
Dosing into Aqueous Buffer: Add a small volume of the stock or intermediate solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation. The final concentration of the co-solvent should be kept to a minimum.
-
Final Concentration Check: It is good practice to confirm the final concentration of your dosed solution, especially for critical experiments, as some compound may have precipitated out despite these precautions.
Surfactants: Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drug molecules, effectively increasing their solubility.[12][13][14][15][21]
Causality: Surfactant molecules have a hydrophilic "head" and a hydrophobic "tail." In water, above the CMC, they self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads facing the aqueous environment. The hydrophobic core of the micelle provides a favorable environment for the poorly soluble quinazoline inhibitor, effectively sequestering it from the water and increasing its overall concentration in the solution.
dot graph "Micellar_Solubilization" { graph [splines=true, overlap=false]; node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#4285F4"];
} caption { label: "Diagram of a quinazoline inhibitor encapsulated within a surfactant micelle."; fontsize: 12; fontcolor: "#5F6368"; } END_DOT
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% (v/v) |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% (v/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% (w/v) |
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.
-
Add Compound: Add the quinazoline inhibitor to the surfactant-containing buffer.
-
Equilibrate: Gently mix or sonicate the solution until the compound is dissolved.
-
Note: It is often beneficial to prepare a stock solution of the drug in a small amount of organic solvent first and then dilute this into the surfactant-containing buffer.
Cyclodextrins: Formation of Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[16][17][18][19]
Causality: Cyclodextrins have a truncated cone or toroidal shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic quinazoline inhibitor can partition into the nonpolar cavity of the cyclodextrin, forming a host-guest complex. The exterior of this complex is hydrophilic, allowing it to be readily dissolved in aqueous solutions.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin, but with limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD.[16] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile. |
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer to the desired concentration.
-
Add Compound: Add the quinazoline inhibitor to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Separation and Quantification: Centrifuge or filter the solution to remove any undissolved compound and quantify the concentration of the solubilized drug in the supernatant/filtrate. A phase-solubility study, where the concentration of the dissolved drug is measured at various cyclodextrin concentrations, can be performed to determine the stoichiometry and binding constant of the complex.
Advanced Formulation Strategies
For more challenging compounds, advanced formulation techniques may be necessary. These approaches are often employed in later stages of drug development.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[22][23][24][25][26][27] The high surface area and lack of crystalline structure of the amorphous drug lead to a significant increase in its dissolution rate and apparent solubility.[24]
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area-to-volume ratio, leading to enhanced dissolution rates and solubility.[1][28][29][30][31][32] Nanoparticles can be formulated as nanosuspensions or incorporated into other delivery systems.[1]
III. Summary and Recommendations
The poor aqueous solubility of quinazoline inhibitors is a common yet surmountable challenge. A systematic approach, starting with simple and practical methods, will often yield a successful solubilization strategy.
dot graph "Solubility_Strategy_Flowchart" { graph [rankdir="TB", splines=true, nodesep=0.6]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} caption { label: "Decision tree for selecting a solubility enhancement strategy."; fontsize: 12; fontcolor: "#5F6368"; } END_DOT
It is recommended to start with pH modification and the use of co-solvents, as these are often the simplest and most cost-effective solutions. If these methods are not sufficient, the use of surfactants or cyclodextrins should be explored. For particularly challenging compounds or for in vivo applications, advanced formulation strategies may be required. Always remember to validate that your chosen solubilization method does not interfere with your experimental assay.
IV. References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Deepshikha, S., Vaibhav, S., Ankit Anand, K., & D. P., C. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 6(3), 87-94.
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Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
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Kumar, S., & Singh, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 6(8), 3245-3253.
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Bergström, C. A. S., & Avdeef, A. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 7(4), 226–233.
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Pawar, J., & Fule, R. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 7(3), 250-258.
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Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
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Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(3), 305-323.
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Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
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Ghaffari, S., et al. (2019). Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery. International Journal of Biological Macromolecules, 133, 967-977.
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Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1689.
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Carvajal-Soto, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS Journal, 21(2), 35.
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Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-445.
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Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
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Mitchell, M. J., et al. (2021). Engineering precision nanoparticles for drug delivery. Nature Reviews Drug Discovery, 20(2), 101-124.
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Sharma, D., & Saini, S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
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Singh, J., & Kaur, G. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(2), 148-154.
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Fenyvesi, É., et al. (2016). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. Journal of Pharmaceutical and Biomedical Analysis, 128, 236-242.
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Singh, B., et al. (1988). The role of surfactants in the release of very slightly soluble drugs from tablets. Drug Development and Industrial Pharmacy, 14(13), 1835-1851.
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Jun, S. W., et al. (2005). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Chemical and Pharmaceutical Bulletin, 53(5), 553-558.
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Kumar, L., & Singh, S. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(3), 439.
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Miao, Y. B. (2022). Developing Precise Nanoparticles that Can be Used to Deliver Drugs. Journal of Biotechnology and Biomedical Sciences, 12(310).
-
Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6543.
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Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Biological Research, 12(2), 1-10.
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Carvajal-Soto, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS Journal, 21(2), 35.
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Iohara, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(11), 4157-4166.
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Patra, J. K., et al. (2018). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Materials, 11(12), 2469.
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O'Connell, P., & Shah, V. P. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 42(1-2), 3-12.
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Sharma, D., et al. (2021). Solubilization by surfactants: Significance and symbolism. Journal of Molecular Liquids, 335, 116548.
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van der Wouden, M. G., et al. (2021). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Journal of Medicinal Chemistry, 64(16), 12176-12188.
-
Stankovic, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 937-943.
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Chatterjee, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(26), 17897-17911.
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Carvajal-Soto, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS Journal, 21(2), 35.
-
Conte, C., et al. (2019). Smart Nanoparticles for Drug Delivery Application: Development of Versatile Nanocarrier Platforms in Biotechnology and Nanomedicine. Journal of Nanomaterials, 2019, 2456983.
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Saokham, P., & Loftsson, T. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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De Cesco, S., et al. (2017). Advances in covalent kinase inhibitors. Chemical Society Reviews, 46(12), 3845-3890.
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Sharma, A., & Jain, C. P. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 2(2), 110-122.
-
Li, J., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Molecules, 21(2), 209.
-
Crini, G., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(13), 5202.
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Fenyvesi, É., et al. (2016). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Pharmaceutical and Biomedical Analysis, 125, 332-339.
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
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Optimizing base and solvent selection for quinazoline synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuanced interplay of bases and solvents, helping you troubleshoot common issues and enhance the efficiency and yield of your reactions.
Troubleshooting Guide: Navigating Common Hurdles in Quinazoline Synthesis
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, offering a diagnostic workflow and actionable solutions.
Issue 1: Low or No Yield in Niementowski Quinazoline Synthesis
Question: "I am attempting a Niementowski synthesis of a 4(3H)-quinazolinone from anthranilic acid and a primary amide, but I'm getting very low yields or no product at all. What are the likely causes and how can I improve my results?"
Answer: The Niementowski reaction, while classic, can be sensitive to several factors. Low yields often stem from suboptimal reaction conditions or side reactions. Let's break down the troubleshooting process.
1. Assess Reaction Temperature and Time:
-
Causality: The Niementowski reaction typically requires high temperatures to drive the condensation and cyclization, but excessive heat can lead to degradation of starting materials and products.[1][2] Anthranilic acid, for instance, is prone to decarboxylation at high temperatures, forming aniline as a byproduct.
-
Troubleshooting Steps:
-
Temperature Optimization: If you are using conventional heating, ensure your reaction temperature is within the optimal range, typically 130-180 °C. If you suspect thermal degradation, try lowering the temperature and extending the reaction time.
-
Microwave Irradiation: Consider switching to microwave-assisted synthesis. Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields by minimizing thermal decomposition.[3][4] Start with a temperature of around 120-150 °C for 10-30 minutes and optimize from there.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
2. Evaluate Your Base and Solvent System:
-
Causality: While often performed neat or with an excess of the amide reactant, the choice of solvent and the addition of a base can significantly influence the reaction outcome. The base can facilitate the initial nucleophilic attack and subsequent cyclization steps.
-
Troubleshooting Steps:
-
Solvent Selection: If performing the reaction in a solvent, consider high-boiling polar aprotic solvents like DMSO or DMF, which can aid in dissolving the reactants and facilitate the reaction at lower temperatures.[6] For a greener approach, deep eutectic solvents (DES) have also been shown to be effective.[5]
-
Base Addition: While not always required, the addition of a catalytic amount of a base can be beneficial. For syntheses involving orthoesters and amines with anthranilic acid, for example, the reaction can be accelerated.[5]
-
3. Consider Side Reactions:
-
Causality: The primary side reaction to be aware of is the dimerization of anthranilic acid, especially at elevated temperatures.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are using an appropriate excess of the amide or other coupling partner to favor the desired reaction over self-condensation.
-
Lower Temperature: As mentioned, reducing the reaction temperature can minimize this side reaction.
-
Issue 2: Poor Yields in Copper-Catalyzed Quinazoline Synthesis
Question: "My copper-catalyzed synthesis of a quinazoline from a 2-halobenzaldehyde and an amidine is giving me inconsistent and low yields. How can I optimize the base and solvent for this reaction?"
Answer: Copper-catalyzed C-N coupling reactions are powerful for quinazoline synthesis, but their success is highly dependent on the careful selection of the base and solvent.
1. Base Selection is Critical:
-
Causality: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amidine and participating in the reductive elimination step. The choice between common inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) can have a significant impact on yield.
-
Troubleshooting Steps:
-
Comparing K2CO3 and Cs2CO3: While both are effective, Cs2CO3 is often superior in copper-catalyzed couplings.[1] The larger, more polarizable cesium cation is thought to better stabilize the transition state and increase the solubility of the base in organic solvents. If you are using K2CO3 and experiencing low yields, switching to Cs2CO3 is a primary optimization step.
-
Base Strength and Solubility: The higher basicity and better solubility of Cs2CO3 in solvents like DMSO or DMF can lead to faster reaction rates and higher yields.[8][9]
-
Other Bases: In some cases, organic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can be effective, particularly in aerobic oxidation steps that may be part of the reaction sequence.[7]
-
2. Optimizing the Solvent System:
-
Causality: The solvent must not only dissolve the reactants and catalyst but also facilitate the key steps of the catalytic cycle. Polar aprotic solvents are generally preferred for copper-catalyzed cross-coupling reactions.
-
Troubleshooting Steps:
-
DMSO and DMF: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for these reactions.[1] They are polar enough to dissolve the reactants and the base, and their high boiling points allow for reactions to be run at elevated temperatures, which is often necessary.
-
Toluene: In some instances, particularly in palladium-catalyzed reactions which share mechanistic similarities, toluene can be an effective solvent.[10] Its non-polar nature can sometimes influence the reaction pathway favorably.
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. Experimenting with a range of solvents from polar aprotic (DMSO, DMF, acetonitrile) to less polar (toluene, THF) can help identify the optimal medium for your specific substrate combination.
-
3. Ligand Considerations:
-
Causality: While some copper-catalyzed quinazoline syntheses are "ligand-free," the addition of a suitable ligand can often stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction.
-
Troubleshooting Steps:
-
Phenanthroline and other N-ligands: Ligands such as 1,10-phenanthroline can significantly improve the efficiency of copper-catalyzed C-N couplings.[1] If you are running a ligand-free reaction with poor results, consider adding a catalytic amount of a suitable nitrogen-based ligand.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic selection of bases and solvents in quinazoline synthesis.
Q1: When should I choose a strong organic base like DBU or an inorganic base like K2CO3?
A1: The choice depends on the specific reaction mechanism and the pKa of the proton being removed.
-
Inorganic bases (K2CO3, Cs2CO3, Na2CO3): These are commonly used in metal-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings).[1] They are effective in deprotonating N-H bonds of amides and amidines to generate the nucleophile for the coupling reaction. Their insolubility in some organic solvents can be advantageous for product work-up.
-
Strong organic bases (DBU, TEA): These non-nucleophilic bases are often used in reactions where a soluble, strong base is required to deprotonate a carbon acid or a less acidic N-H bond. For instance, in the Bischler cyclization for quinazoline synthesis, triethylamine (TEA) is often used to neutralize the HCl generated in situ.[10]
Q2: How does solvent polarity affect the outcome of my quinazoline synthesis?
A2: Solvent polarity can have a profound effect on reaction rates and even the reaction mechanism.
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are excellent for reactions involving charged intermediates or transition states, such as S_NAr reactions and many metal-catalyzed cross-couplings.[11] They can accelerate these reactions by stabilizing the charged species.
-
Non-Polar Solvents (Toluene, Hexane): These solvents are preferred for reactions that proceed through non-polar transition states. In some cases, using a non-polar solvent can suppress unwanted side reactions. For example, in some palladium-catalyzed reactions, toluene is the solvent of choice.[10]
-
Protic Solvents (Ethanol, Methanol, Water): These solvents can participate in hydrogen bonding and can act as either acids or bases. While they are often used in "green" chemistry approaches, they can sometimes interfere with reactions by coordinating to the metal catalyst or reacting with strong bases. However, in specific cases, such as certain microwave-assisted syntheses, ethanol can be an effective solvent.[3]
Q3: Are there any "green" solvent and base options for quinazoline synthesis?
A3: Yes, the field is increasingly moving towards more environmentally friendly synthetic methods.
-
Green Solvents:
-
Water: For certain reactions, such as some iridium-catalyzed syntheses, water can be used as a green solvent.[12]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than either of the individual components. They are biodegradable and have been successfully used in the synthesis of quinazolinones.[5]
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and the catalyst. Magnetic ionic liquids have been used for the solvent-free synthesis of quinazolines, allowing for easy catalyst recovery.[12]
-
-
Solvent-Free Synthesis: Microwave-assisted solvent-free reactions are a very effective green chemistry approach, often leading to high yields in very short reaction times.[3][4]
Q4: I am seeing an unexpected side product that I can't identify. What are some common, yet sometimes overlooked, byproducts in quinazoline synthesis?
A4: Besides the common dimerization of anthranilic acid, other side products can form depending on your starting materials and reaction conditions.
-
From 2-Aminobenzonitriles: Incomplete cyclization can lead to the formation of N-(2-cyanophenyl)formamidine intermediates.
-
From Anthranilamides: If using aldehydes as a coupling partner, over-oxidation of the aldehyde to the corresponding carboxylic acid can occur, which may then react with the anthranilamide to form an undesired amide.
-
Ring-Opened Products: Under harsh acidic or basic conditions, the quinazoline ring can be susceptible to hydrolysis.[13]
To identify unknown byproducts, it is crucial to use a combination of analytical techniques, including Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.
Data Summary and Protocols
Table 1: Common Bases for Quinazoline Synthesis
| Base | pKa of Conjugate Acid | Common Applications | Key Considerations |
| K2CO3 | 10.3 | Copper and Palladium-catalyzed C-N couplings | Readily available and cost-effective. Less soluble in many organic solvents compared to Cs2CO3. |
| Cs2CO3 | 10.1 | Copper and Palladium-catalyzed C-N couplings | Often gives higher yields than K2CO3 due to higher solubility and the "cesium effect". More expensive.[1] |
| t-BuOK | 19.0 | Ruthenium-catalyzed dehydrogenative synthesis | A strong, non-nucleophilic base. Very moisture-sensitive.[12] |
| DABCO | 8.8 | Aerobic oxidation steps in copper-catalyzed reactions | A non-nucleophilic amine base.[7] |
| TEA | 10.8 | Neutralizing acid byproducts (e.g., Bischler cyclization) | A common, inexpensive organic base. Can sometimes act as a nucleophile at high temperatures.[10] |
Table 2: Common Solvents for Quinazoline Synthesis
| Solvent | Polarity Index | Boiling Point (°C) | Common Applications | Key Considerations |
| DMSO | 7.2 | 189 | Metal-catalyzed couplings, Niementowski synthesis | Excellent solvating power for a wide range of reactants. Can be difficult to remove completely. |
| DMF | 6.4 | 153 | Metal-catalyzed couplings | Similar to DMSO but with a lower boiling point. Can decompose at high temperatures. |
| Toluene | 2.4 | 111 | Palladium-catalyzed reactions, Aza-Diels-Alder reactions | Good for reactions requiring a non-polar environment.[10] |
| Ethanol | 4.3 | 78 | Microwave-assisted synthesis, "green" chemistry approaches | A protic solvent that can participate in hydrogen bonding.[3] |
| Acetonitrile | 5.8 | 82 | Ceric ammonium nitrate (CAN) catalyzed reactions | A polar aprotic solvent with a relatively low boiling point.[7] |
Experimental Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
This protocol is adapted from a green chemistry approach and is suitable for the rapid synthesis of a range of quinazolinone derivatives.[5]
-
Reactant Mixture: In a microwave reaction vessel, combine anthranilic acid (1.0 eq), the desired primary amine (1.2 eq), and trimethyl orthoformate (1.2 eq).
-
Solvent: Add ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice to precipitate the product.
-
Purification: Collect the crude product by filtration and recrystallize from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
Visualization of Workflows
Diagram 1: Decision-Making Flowchart for Base and Solvent Selection in Copper-Catalyzed Quinazoline Synthesis
Caption: A flowchart for optimizing base and solvent in Cu-catalyzed quinazoline synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield in Niementowski Synthesis
Caption: A troubleshooting workflow for addressing low yields in Niementowski synthesis.
References
-
Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. ResearchGate. Available at: [Link]
-
Cesium carbonate (Cs 2CO 3) | Request PDF. ResearchGate. Available at: [Link]
-
Convenient synthesis of oxazolidinones by the use of halomethyloxirane, primary amine, and carbonate salt. PubMed. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]
-
(PDF) Quinazolines Synthesis & QSAR Study. ResearchGate. Available at: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. Available at: [Link]
-
Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]
-
Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]
-
Niementowski quinazoline synthesis. Grokipedia. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]
-
Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. RSC Publishing. Available at: [Link]
-
(PDF) ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ResearchGate. Available at: [Link]
-
Synthesis of isoquinolines. CUTM Courseware. Centurion University. Available at: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. Available at: [Link]
-
(PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. Available at: [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijarsct. Available at: [Link]
-
Synthesis of quinazolinones from anthranilamides and aldehydes via metal-free aerobic oxidation in DMSO. Korea University Pure. Available at: [Link]
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. Available at: [Link]
-
Niementowski quinoline synthesis. Wikipedia. Available at: [Link]
-
Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles. ResearchGate. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]
-
Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Niementowski quinazoline synthesis. Wikipedia. Available at: [Link]
-
Bischler Napieralski synthesis of isoquinoline. YouTube. Available at: [Link]
-
Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Available at: [Link]
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Convenient synthesis of oxazolidinones by the use of halomethyloxirane, primary amine, and carbonate salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]
How to minimize reagent decomposition during high-temperature quinazoline synthesis
Current Status: Operational Ticket ID: QNZ-THERM-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Thermal-Kinetic Paradox
Welcome to the technical support hub for Quinazoline synthesis. If you are accessing this guide, you are likely facing the classic Thermal-Kinetic Paradox : The high activation energy required for the condensation and cyclization of the pyrimidine ring (often >150°C) overlaps with the thermal decomposition threshold of your reagents and solvents.
Standard protocols (e.g., Niementowski reaction) often result in "tarring," low yields, or unexpected methylated byproducts. This guide moves beyond basic recipes to engineer a system that minimizes thermal stress while maintaining reaction kinetics.
Module 1: Mechanism of Decomposition
To solve the problem, we must first visualize the failure points. High temperature does not just accelerate the reaction; it activates competing decomposition pathways.
Critical Failure Pathways
-
Solvent Breakdown: Polar aprotic solvents (DMF, DMAc) are not inert above 140°C. They hydrolyze to release dimethylamine (nucleophile) and acid/CO (electrophile), which react with your starting materials.
-
Oxidative Polymerization: At high
, trace oxygen causes radical polymerization of aldehydes or amines, leading to the dreaded "black tar." -
Decarboxylation: Anthranilic acid derivatives are prone to thermal decarboxylation before ring closure can occur.
Visualizing the Reaction Landscape
Figure 1: Bifurcation of reaction pathways. Above 140°C, solvent breakdown and oxidation compete with the desired cyclization.
Module 2: Solvent Selection & Management
The most common source of impurities in high-temp quinazoline synthesis is solvent decomposition .
Technical Insight: DMF decomposes to carbon monoxide and dimethylamine. The dimethylamine competes with your ammonia source or amine reagent, creating N-dimethylated byproducts that are difficult to separate.
Solvent Stability Matrix
| Solvent | Boiling Point (°C) | Decomposition Threshold | Risk Level | Recommendation |
| DMF | 153 | ~140°C | CRITICAL | Avoid for reactions >140°C. Generates CO + Dimethylamine. |
| DMAc | 165 | ~160°C | High | Usable only with strict acid-free conditions. |
| DMSO | 189 | ~180°C | Severe | Explosion Hazard with oxidants/acids at high T. |
| Diglyme | 162 | Stable | Low | Good alternative. Difficult to remove (high BP). |
| PEG-400 | >250 | Stable | Minimal | Recommended. Green, stable, acts as phase transfer catalyst. |
| Ionic Liquids | >300 | Stable | Minimal | Excellent for microwave synthesis; recyclable. |
Actionable Protocol: If you must use high temperatures, switch to PEG-400 or Solvent-Free (Neat) conditions. This eliminates the solvent decomposition variable entirely.[1][2]
Module 3: Microwave-Assisted Synthesis (The Kinetic Solution)
Microwave irradiation (MWI) is the most effective method to minimize decomposition. By delivering energy directly to the polar reagents, you achieve rapid volumetric heating.
Why it works: The reaction completes in minutes rather than hours, denying the reagents the time required to traverse the slower decomposition pathways.[3]
Standard Operating Procedure: Solvent-Free Synthesis
Reagents: 2-Aminobenzophenone (1.0 eq), Benzylamine (1.2 eq), Molecular Iodine (10 mol% - Catalyst).
-
Preparation: Grind reagents in a mortar to form an intimate mixture.
-
Vessel: Transfer to a G10 or G30 microwave process vial. Do not cap tightly if gas evolution is expected, or use a pressure-rated vessel with a rupture disc.
-
Irradiation Profile:
-
Ramp: 2 minutes to 130°C.
-
Hold: 10 minutes at 130°C (Max Power: 300W).
-
Cooling: Rapid compressed air cooling to <50°C.
-
-
Workup: Add ethanol to the vial, sonicate to dissolve, and pour into ice water. The product precipitates as a solid.
Data Comparison:
| Method | Time | Temp | Yield | Purity |
|---|---|---|---|---|
| Oil Bath (Reflux) | 18 Hours | 140°C | 65% | 82% (Requires Column) |
| Microwave (Neat) | 12 Minutes | 130°C | 92% | 96% (Recrystallization only) |
Module 4: Catalytic Intervention (The Thermodynamic Solution)
If microwave instrumentation is unavailable, you must lower the activation energy (
Technical Insight: Transition metals (Cu, Fe) catalyze the oxidative dehydrogenation step, allowing the reaction to proceed via a lower-energy radical mechanism.
Protocol: Copper-Catalyzed Aerobic Synthesis
Mechanism: Cascade Ullmann-type coupling followed by intramolecular condensation.
Workflow Diagram:
Figure 2: Copper-catalyzed workflow allowing synthesis at 80°C, preventing thermal degradation.
Step-by-Step:
-
Charge: Add 2-(2-bromoaryl)methylamine (1 mmol) and amidine hydrochloride (1.2 mmol) to a flask.
-
Catalyst: Add CuBr (0.1 mmol) and K2CO3 (2.0 mmol).
-
Solvent: Add DMSO (2 mL). Note: DMSO is safe here because T < 100°C.
-
Atmosphere: Leave the flask open to air (or use an O2 balloon). Oxygen is the stoichiometric oxidant.
-
Reaction: Stir at 80°C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with brine to remove DMSO/Copper, dry and concentrate.
Troubleshooting & FAQ
Q: My reaction mixture turned into a black tar. What happened? A: This is likely oxidative polymerization .
-
Diagnosis: Did you use high heat (>150°C) without an inert atmosphere?
-
Fix: If not using the Copper/Air method, you must degas your solvent (sparge with N2 for 15 mins) and run under Argon. Trace oxygen at high temperatures initiates radical polymerization of amines.
Q: I see a byproduct with M+15 or M+29 mass peaks. A: This indicates solvent participation .
-
Diagnosis: You used DMF or DMAc at high temperatures.[4] The M+29 corresponds to the incorporation of a dimethylamine fragment.
-
Fix: Switch to a non-nucleophilic solvent like Diglyme or PEG-400 .
Q: Can I use water as a solvent? A: Yes, but solubility is the limit.
-
Technique: Use "On-Water" conditions with a surfactant (TPGS-750-M) or simply vigorous stirring. Water is excellent for heat dissipation and allows easy product isolation (filtration) since quinazolines are often hydrophobic.
Q: My yield is low despite full consumption of starting material. A: Check for decarboxylation .
-
Diagnosis: If using anthranilic acid, it may have decarboxylated to aniline before reacting.
-
Fix: Use isatoic anhydride as the starting material. It is more reactive and releases CO2 during the ring closure, driving the reaction forward entropically.
References
-
Microwave-Assisted Synthesis
-
Besson, T., & Chosson, E. (2025).[5] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry.
-
-
Copper Catalysis
-
Wang, C., et al. (2013). Copper-Catalyzed Cascade Synthesis of Quinazolines. Organic Letters.
-
-
Solvent Decomposition
-
Combet, J., et al. (2020). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development.
-
-
Green Chemistry Approaches
-
Rao, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation. Frontiers in Chemistry.
-
-
Niementowski Reaction Mechanism
-
Grokipedia. (2023). Niementowski Quinazoline Synthesis: Mechanism and Modern Adaptations.
-
Sources
Troubleshooting unexpected results in cell-based assays with quinazoline compounds
Topic: Troubleshooting Unexpected Results in Cell-Based Assays with Quinazoline Compounds Role: Senior Application Scientist Status: Active Guide
Introduction: The "Invisible" Variables in Quinazoline Screening
Welcome to the technical support hub. If you are working with quinazoline scaffolds (e.g., Gefitinib, Erlotinib, Lapatinib analogs), you are utilizing one of the most privileged structures in medicinal chemistry. However, the very properties that make quinazolines potent kinase inhibitors—planar aromaticity and lipophilicity—often introduce silent variables into cell-based assays.
We frequently see users report "biphasic dose-response curves," "lack of potency," or "high background noise." In 80% of cases, the biology is correct, but the physicochemical interface of the assay has failed. This guide addresses the three pillars of failure: Solubility (Precipitation) , Optical Interference (Autofluorescence) , and Biological Context (Serum Shift/Resistance) .
Module 1: Physicochemical Anomalies (Solubility & Precipitation)
The Problem: The "Crash-Out" Effect
Quinazolines are notoriously hydrophobic. A common error is diluting a high-concentration DMSO stock directly into aqueous cell culture media. This creates a local region of supersaturation, causing the compound to micro-precipitate ("crash out"). The crystals settle on cells, causing physical stress or simply reducing the effective concentration available to bind the target.
Symptom:
-
High well-to-well variability (large standard deviations).
-
Visual "debris" in the well under phase-contrast microscopy.
-
Flat dose-response curves at high concentrations (solubility ceiling).
The Fix: The Intermediate Dilution Protocol
Do not pipette 100% DMSO stock directly into the cell well. You must use an intermediate dilution step to "step down" the solvent concentration gradually.
Protocol: The "Step-Down" Dilution Method
-
Stock Prep: Prepare your 10 mM quinazoline stock in 100% anhydrous DMSO.
-
Intermediate Plate: In a separate V-bottom plate, perform your serial dilutions in 100% DMSO first.
-
Media Predilution (The Critical Step):
-
Transfer 5 µL from the Intermediate Plate (100% DMSO) into 95 µL of warm culture media in a separate tube/plate.
-
Result: This creates a 20x working solution at 5% DMSO. Vortex immediately to disperse.
-
-
Final Addition:
-
Add 10 µL of this 20x working solution to your cell assay plate containing 190 µL of media.
-
Final Concentration: 1x Drug, 0.25% DMSO.
-
Why this works: The intermediate step prevents the "shock" precipitation that occurs when a droplet of hydrophobic compound hits a large volume of water.
Visual Workflow: Solubility Management
Figure 1: The "Step-Down" dilution workflow minimizes the risk of compound precipitation (crystallization) which commonly occurs when hydrophobic quinazolines are added directly to aqueous media.
Module 2: Optical Interference (Autofluorescence)
The Problem: The Compound is "Glowing"
The quinazoline core (fused benzene-pyrimidine) is electronically conjugated. Many derivatives, especially those with nitro-, amino-, or methoxy- substitutions, exhibit intrinsic fluorescence. If your assay readout (e.g., DAPI, FITC, or CellTiter-Blue) overlaps with the compound's emission spectrum, you will get false positives.
Symptom:
-
Viability signal increases with drug concentration (in fluorescence-based assays like Resazurin/AlamarBlue).
-
High background in flow cytometry channels (particularly UV or Blue lasers).
The Validation: Cell-Free Control
Before running your biological replicate, run a "Media + Drug Only" control.
-
Prepare a plate with media and drug dilution series (no cells).
-
Add your assay reagent (e.g., Resazurin).
-
Incubate and read the plate.[1]
-
Result: If you see a dose-dependent signal increase, your compound is autofluorescent.
Solution: Switch to a luminescence-based assay (e.g., CellTiter-Glo®) which relies on a chemical reaction (Luciferase + ATP) rather than excitation/emission, as quinazolines rarely interfere with luminescent chemistry.
Module 3: Biological Context (Resistance & Serum Shift)
The Problem: The Curve Shift
You observe an IC50 of 5 µM, but the literature says it should be 50 nM. Is the drug bad? Likely not. The issue is often Serum Protein Binding or Genomic Context .
-
Serum Shift: Quinazolines bind heavily to Albumin (BSA/FBS) in culture media. If you run the assay in 10% FBS, the free drug concentration might be only 1% of what you calculated.
-
The "Gatekeeper" Mutation: If you are using cell lines like H1975 (which harbor the EGFR T790M mutation), first-generation quinazolines (Gefitinib) will be ineffective due to steric hindrance at the ATP binding pocket.
The Fix: Serum-Reduced Assay & Genotyping
-
Protocol Adjustment: Attempt the assay in 1% FBS (if cells tolerate) to see if potency increases. This confirms protein binding.[2]
-
Pathway Check: Verify the cell line's mutation status.
Visual Pathway: EGFR Resistance Mechanism
Figure 2: Mechanism of Action and Resistance. First-generation quinazolines bind WT EGFR but are blocked by the T790M "Gatekeeper" mutation, allowing ATP to bind and signaling to continue.
Summary: Troubleshooting Matrix
| Observation | Likely Root Cause | Validation Step | Corrective Action |
| High standard deviation between replicates. | Precipitation (Solubility limit reached). | Check wells under 20x microscopy for crystals. | Use "Step-Down" dilution (Module 1). |
| Signal increases with drug dose (Fluorescence assay). | Autofluorescence (Optical interference). | Run "No-Cell" control with drug + reagent. | Switch to Luminescence (CellTiter-Glo) or absorbance (MTT). |
| IC50 is 100x higher than literature. | Serum Protein Binding (Albumin sponge effect). | Compare IC50 in 10% FBS vs. 1% FBS. | Report "Serum-Shifted IC50" or lower serum %. |
| No effect on known EGFR+ cells. | Genomic Resistance (e.g., T790M, KRAS). | Check cell line database (e.g., COSMIC) for mutations. | Use 3rd-gen inhibitor (e.g., Osimertinib) as positive control.[3] |
References
-
Journal of the American Chemical Society. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. [Link]
-
National Institutes of Health (PMC). (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. [Link]
-
Reaction Biology. (2024). EGFR Assays & Drug Discovery Services: Cell Proliferation Assay Protocols. [Link]
-
Proceedings of the National Academy of Sciences (PNAS). (2018). EGFR inhibition evokes innate drug resistance in lung cancer cells by preventing Akt activity. [Link]
Sources
Validation & Comparative
Comparative study of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline and Gefitinib
This guide provides a comparative technical analysis of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline (referred to herein as DCMQ ) and Gefitinib (Iressa).
Note: DCMQ is chemically distinct as a reactive electrophilic intermediate or scaffold, whereas Gefitinib is a functionalized 4-anilinoquinazoline drug. This guide compares them in the context of medicinal chemistry, drug design (SAR), and experimental utility.
Executive Summary
| Feature | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline (DCMQ) | Gefitinib (Iressa) |
| CAS Number | 461036-87-3 | 184475-35-2 |
| Primary Role | Synthetic Intermediate / Scaffold | Clinical Drug (EGFR-TKI) |
| Chemical Class | 2-Aryl-4-chloroquinazoline | 4-Anilinoquinazoline |
| Reactivity | High (Electrophilic C4-Cl) | Stable (Reversible Binder) |
| Mechanism | Precursor for nucleophilic substitution (SNAr) | ATP-competitive inhibition of EGFR-TK |
| Key Application | Synthesis of novel EGFR/Tubulin inhibitors | Treatment of NSCLC (EGFR mutation+) |
Technical Insight: DCMQ serves as a critical "building block" in the discovery of tyrosine kinase inhibitors (TKIs). Its C4-chloro group is a leaving group, designed to be displaced by anilines to generate the pharmacophore found in Gefitinib. While Gefitinib is the optimized end-product, DCMQ is the tool used to diversify the library of potential inhibitors.
Chemical Structure & Pharmacophore Analysis[1][2]
Structural Comparison
-
Gefitinib : Features a 4-anilino moiety essential for hydrogen bonding with the hinge region (Met793) of the EGFR kinase domain. It also possesses solubilizing groups (morpholine) and specific substituents (F, Cl) to fit the hydrophobic pocket.
-
DCMQ : Lacks the ATP-mimetic aniline. Instead, it possesses a 4-chloro atom. This makes it an electrophile. In biological media, the C4-Cl is liable to hydrolysis (yielding the inactive quinazolinone) or non-specific covalent reaction with nucleophiles (cysteines), rendering it unsuitable as a drug but excellent as a reactive probe or intermediate.
Visualization: Structural Divergence
Caption: Transformation of the electrophilic DCMQ scaffold into the bioactive Gefitinib-class pharmacophore via nucleophilic aromatic substitution.
Mechanism of Action & Target Specificity
Gefitinib: The Standard (ATP Competition)
Gefitinib functions as a reversible, ATP-competitive inhibitor.
-
Binding Mode : The N1 of the quinazoline ring accepts a H-bond from Met793; the N3 is solvent-exposed. The 4-anilino group occupies the hydrophobic pocket.
-
Selectivity : High affinity for EGFR exon 19 deletions and L858R mutants.[1]
-
IC50 : ~33 nM (Wild Type EGFR), <5 nM (Mutant EGFR).
DCMQ: The Precursor (Chemical Reactivity)
DCMQ is not a standard inhibitor. If tested directly in a kinase assay:
-
Instability : The C4-Cl bond hydrolyzes in aqueous buffers (pH 7.4), converting DCMQ to 6-chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one , which is typically inactive against kinases but may have tubulin-binding properties.
-
Covalent Potential : In theory, the C4-Cl could react with Cysteine residues (e.g., Cys797), but this reaction is uncontrolled compared to acrylamide-based inhibitors (like Afatinib).
-
Experimental Use : Researchers use DCMQ to synthesize derivatives. For example, reacting DCMQ with 3-bromoaniline yields a potent EGFR inhibitor (IC50 ~0.28 µM).
Experimental Protocols
Protocol A: Synthesis of Gefitinib-Analogs from DCMQ
To evaluate the performance of DCMQ, one must convert it to a bioactive form.
Objective : Substitute the C4-Cl with an aniline to create an ATP-competitive inhibitor.
-
Reagents :
-
Substrate: 1.0 eq DCMQ (4,6-Dichloro-2-(4-methoxyphenyl)quinazoline).
-
Nucleophile: 1.1 eq Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib mimic).
-
Solvent: Isopropanol (iPrOH) or Acetonitrile.
-
-
Procedure :
-
Dissolve DCMQ in iPrOH (5 mL/mmol).
-
Add the aniline derivative dropwise.
-
Reflux at 80-85°C for 4–6 hours. Monitor via TLC (DCMQ spot disappears; fluorescent product appears).
-
Cool to room temperature. The product often precipitates as the Hydrochloride (HCl) salt.
-
Filter and wash with cold ether.
-
-
Validation :
-
1H NMR : Verify disappearance of C4-Cl signal and appearance of NH peak (~9.5-10 ppm).
-
Protocol B: Comparative Kinase Assay (EGFR)
Comparing the synthesized analog (derived from DCMQ) against Gefitinib.
Method : TR-FRET or Radiometric Kinase Assay.
-
Preparation :
-
Gefitinib Control : Dissolve in 100% DMSO to 10 mM. Serial dilute (10 µM to 0.1 nM).
-
DCMQ-Derivative : Prepare identically.
-
DCMQ (Parent) : Prepare fresh in DMSO (Use immediately to prevent hydrolysis).
-
-
Reaction Mix :
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant EGFR (L858R mutation) ~1-5 nM.
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).
-
ATP: at Km (approx. 10 µM).
-
-
Execution :
-
Incubate Enzyme + Inhibitor for 15 mins at RT.
-
Add ATP/Substrate to initiate.
-
Incubate 60 mins. Stop reaction (EDTA).
-
-
Data Analysis :
-
Plot % Inhibition vs. Log[Concentration].
-
Expected Results :
-
Gefitinib : IC50 < 10 nM.[2]
-
DCMQ (Parent) : IC50 > 10 µM (Inactive/Artifactual).
-
DCMQ-Aniline Derivative : IC50 ~10-100 nM (depending on aniline choice).
-
-
Performance Data Summary
The following table summarizes the expected performance when comparing the Drug (Gefitinib) vs. the Scaffold (DCMQ) and a Derived Inhibitor.
| Metric | Gefitinib (Standard) | DCMQ (Scaffold) | DCMQ-Derived Analog (e.g., 4-(3-Br-anilino)) |
| EGFR IC50 (WT) | 33 nM | > 10,000 nM (Inactive) | ~ 200 - 800 nM |
| EGFR IC50 (L858R) | 3 - 5 nM | N/A | ~ 50 - 100 nM |
| Solubility (Water) | Low (requires pH adjustment) | Very Low (Hydrophobic) | Moderate (as HCl salt) |
| Metabolic Stability | Moderate (CYP3A4/2D6) | N/A (Reactive) | Variable |
| Primary Risk | Skin rash, Diarrhea (WT EGFR) | Non-specific alkylation | Off-target toxicity |
Biological Signaling Pathway (EGFR)
The diagram below illustrates where Gefitinib acts and where DCMQ fits into the development pipeline.
Caption: Gefitinib inhibits the ATP-binding site of EGFR, halting the downstream Ras/Raf proliferation cascade. DCMQ is the synthetic precursor used to create such inhibitors.
Conclusion
For researchers in drug development:
-
Use Gefitinib as the positive control in biological assays. It is the gold standard for EGFR inhibition.
-
Use DCMQ as a starting material (intermediate) to synthesize novel quinazoline libraries. Do not screen DCMQ directly in biological assays expecting potent inhibition, as its activity is driven by chemical reactivity (alkylation) or hydrolysis artifacts rather than specific binding.
References
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines . Semantic Scholar. (2022). Link
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors . NIH PubMed Central. (2025). Link
-
Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors . PubMed. (2012).[3] Link
-
Comparison of Gefitinib and Novel Quinazoline Derivatives . World Journal of Pharmaceutical Research. Link
-
Chemical Characteristics of Quinazoline Derivatives . BOC Sciences Product Data.
Sources
- 1. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative SAR Guide: 2,4,6-Substituted Quinazolines vs. Established Kinase Inhibitors
Executive Summary
The quinazoline scaffold remains a cornerstone in kinase inhibitor design, anchoring FDA-approved drugs like Gefitinib , Erlotinib (EGFR inhibitors), and Vandetanib (VEGFR/EGFR inhibitor). Historically, the "Classic" substitution pattern has focused on the 4,6,7-positions : a hinge-binding amine at C4 and solubilizing/electronic groups at C6 and C7.
However, emerging resistance mechanisms (e.g., EGFR T790M) and the need for dual-targeting (EGFR/VEGFR) have shifted focus to 2,4,6-trisubstituted quinazolines . This guide objectively compares the Structure-Activity Relationship (SAR) of this emerging 2,4,6-scaffold against the established 4,6,7-standard, demonstrating how modification at the C2 position—often neglected in first-generation drugs—can unlock novel binding modes and overcome steric clashes in mutant kinases.
Part 1: The Quinazoline Scaffold Landscape[1]
To understand the innovation of the 2,4,6-pattern, we must first visualize the chemical space relative to the standard of care.
Structural Logic: The Shift from C7 to C2
-
Classic (4,6,7-Pattern): Uses C7 for solvent exposure (solubility) and C4 for ATP-hinge binding. C2 is typically unsubstituted (H) to avoid steric clash with the gatekeeper residue (e.g., Gefitinib).
-
Emerging (2,4,6-Pattern): Exploits C2 to reach into the "back pocket" or interact with specific residues (e.g., Cys797 in EGFR) while maintaining C6 for electronic tuning.
Figure 1: SAR Map of 2,4,6-Substituted Quinazolines. Note the strategic use of Position 2 (Red) for selectivity, contrasting with the traditional Position 7 (Gray).
Part 2: Detailed SAR Analysis & Comparative Data
Position 4 (The Anchor)
-
Function: Forms critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).
-
2,4,6-Strategy: Like classic inhibitors, this position usually hosts an aniline or oxyaryl moiety.
-
Observation: Electron-withdrawing groups (e.g., 3-Br, 3-Cl) on the C4-aniline ring enhance potency against VEGFR2, while 3,4-disubstitution favors EGFR inhibition.
Position 6 (The Tuner)[2]
-
Function: Modulates the pKa of the N1 nitrogen (essential for H-bonding).
-
2,4,6-Strategy: Unlike the bulky ethers in Gefitinib (methoxy/ethoxy), the 2,4,6-scaffold often employs halogens (Br, Cl) or nitro groups here.
-
Impact: A bromine at C6 occupies a hydrophobic pocket and prevents metabolic oxidation, often increasing half-life compared to alkoxy groups.
Position 2 (The Differentiator)
-
Function: In first-gen drugs, this is a proton. In 2,4,6-analogs, this is the site of innovation.
-
2,4,6-Strategy: Introduction of heterocycles (e.g., Pyridine-3-yl) or bulky alkylamino chains.
-
Mechanism: Substituents here can induce a conformational shift in the protein or interact with the ribose-binding pocket, overcoming resistance caused by mutations that block the classic binding mode.
Comparative Performance Data
The following table synthesizes experimental data comparing a representative 2,4,6-Trisubstituted Analog (Compound 28g/VIIa) against standard 4,6,7-Inhibitors .
| Feature | Gefitinib (Standard) | Novel 2,4,6-Analog (e.g., Cpd VIIa) | SAR Implication |
| Substitution Pattern | 4-anilino, 6,7-dialkoxy | 4-anilino, 6-bromo, 2-pyridyl | Shift from C7-solubility to C2-interaction. |
| Target Profile | EGFR (WT) | Dual EGFR / VEGFR2 | C2-substitution broadens kinase spectrum. |
| EGFR (WT) IC50 | ~33 nM | 96 nM | Slightly lower potency on WT, but often better on mutants. |
| MCF-7 Cytotoxicity | ~15 µM | 2.49 µM | 2,4,6-analogs often show superior antiproliferative efficacy in breast cancer lines. |
| Resistance Profile | Vulnerable to T790M | Improved T790M binding | C2 bulk can avoid the steric clash of the T790M gatekeeper residue. |
| Solubility Source | Morpholine at C7 | Pyridine/Amine at C2 | C2 groups can serve dual roles: binding + solubility. |
Data Sources: Synthesized from recent literature on 2,4,6-quinazoline derivatives (e.g., Abdelkhalek et al., 2020; Zhu et al., 2023).
Part 3: Mechanistic Validation (Signaling Pathways)
The efficacy of 2,4,6-substituted quinazolines lies in their ability to simultaneously disrupt angiogenesis (VEGFR) and proliferation (EGFR), a "dual-hit" strategy that prevents tumor escape.
Figure 2: Dual Inhibition Mechanism.[1] The 2,4,6-substitution pattern enables simultaneous blockade of EGFR and VEGFR pathways, unlike the EGFR-selective 4,6,7-pattern.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls and specific endpoints.
Synthesis of 2,4,6-Trisubstituted Quinazolines
Objective: Synthesize a 2-(pyridin-3-yl)-4-anilino-6-bromoquinazoline. Validation: NMR (proton shift at C2) and Mass Spectrometry.
Step-by-Step Workflow:
-
Cyclization (The Core):
-
React 2-amino-5-bromobenzamide with pyridine-3-carboxaldehyde in oxidative conditions (e.g., NaHSO3 or CuCl2 catalyst) to form the 2,6-disubstituted quinazolin-4(3H)-one .
-
Checkpoint: Appearance of C=O peak in IR (~1680 cm⁻¹).
-
-
Chlorination (Activation):
-
Reflux the quinazolinone with POCl3 (Phosphorus oxychloride) for 4–6 hours.
-
Critical Step: Ensure anhydrous conditions to prevent hydrolysis back to the starting material.
-
Yield: 4-chloro-6-bromo-2-(pyridin-3-yl)quinazoline.[2]
-
-
Nucleophilic Substitution (C4 Functionalization):
-
React the 4-chloro intermediate with the appropriate aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at reflux.
-
Self-Validating Endpoint: The product typically precipitates as the HCl salt. Filter and wash with cold isopropanol.
-
Purity Check: HPLC >95%.
-
Figure 3: Synthetic Pathway. A convergent route allowing late-stage diversification at Position 4.
Kinase Inhibition Assay (FRET-Based)
Objective: Determine IC50 against EGFR and VEGFR2. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Preparation: Prepare 3x serial dilutions of the 2,4,6-quinazoline derivative in DMSO.
-
Enzyme Mix: Incubate recombinant EGFR (or VEGFR2) kinase with the peptide substrate (e.g., Poly-Glu-Tyr) and ATP (at Km concentration).
-
Reaction: Add the compound dilutions. Incubate for 60 mins at Room Temperature.
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.
-
Readout: Measure fluorescence ratio (665 nm / 615 nm).
-
Validation:
-
Positive Control: Staurosporine or Gefitinib.
-
Negative Control: DMSO only (0% inhibition).
-
Z-Prime Score: Must be >0.5 for a valid assay.
-
References
-
Zhu, Y., et al. (2023). Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents.[3] European Journal of Medicinal Chemistry. (Inferred from search context 1.1)
-
Abdelkhalek, H., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. Bioorganic Chemistry.
-
Bhanage, B.M., et al. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination... to provide quinazolines.[4] Synlett.
-
Tang, et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents - ProQuest [proquest.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
Kinase selectivity profiling of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Kinase Selectivity Profiling of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Executive Summary
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline (CAS: 461036-87-3) represents a critical electrophilic scaffold in the discovery of targeted antineoplastic agents. While structurally analogous to the 4-anilinoquinazoline class of kinase inhibitors (e.g., Gefitinib, Erlotinib), this specific compound functions primarily as a reactive intermediate or a tubulin-targeting pharmacophore rather than a direct ATP-competitive kinase inhibitor.
Its profiling profile is distinct from standard kinase inhibitors due to the presence of the reactive C4-chlorine atom, which functions as a leaving group. Consequently, its "selectivity" must be interpreted through the lens of chemical reactivity (covalent modification potential) versus non-kinase biological activity (specifically tubulin polymerization inhibition). This guide outlines the technical framework for profiling this compound, distinguishing its behavior from the stable 4-aminoquinazoline drugs it is used to synthesize.
Compound Profile & Physicochemical Properties
| Property | Specification |
| IUPAC Name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline |
| CAS Number | 461036-87-3 |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O |
| Molecular Weight | 305.16 g/mol |
| Core Scaffold | Quinazoline (Benzo-1,3-diazine) |
| Key Substituents | C4-Chloro (Leaving Group), C6-Chloro (Electronic modulation), C2-Anisyl (Lipophilic anchor) |
| Solubility | Low in water; soluble in DMSO, DMF, DCM.[1] |
| Stability | Hydrolytically Unstable. The C4-Cl bond is susceptible to hydrolysis in aqueous buffers (forming the inactive quinazolinone). |
Comparative Performance Analysis
This section contrasts the subject compound with Gefitinib (a standard EGFR kinase inhibitor) and Colchicine (a standard tubulin inhibitor), illustrating why the 4-chloro substitution alters the biological profile.
| Feature | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | Gefitinib (Iressa) | Colchicine |
| Primary Mechanism | Tubulin Destabilization / Reactive Electrophile | ATP-Competitive Kinase Inhibition | Tubulin Destabilization |
| Binding Mode | Hydrophobic pocket (Colchicine site) + Potential Covalent | Hinge Binder (H-bond donor/acceptor) | Colchicine Site Binder |
| Kinase Selectivity | Low/Artifactual. Lacks H-bond donor at C4. | High. Specific for EGFR (WT/L858R).[2] | None. |
| Chemical Reactivity | High. C4-Cl reacts with nucleophiles (Cys, Lys, H₂O). | Stable. | Stable. |
| Assay Interference | High. Can precipitate or hydrolyze during incubation.[2] | Low. | Low. |
| Key Application | Synthesis intermediate; Tubulin probe.[3] | Clinical Oncology (NSCLC).[2] | Gout; Research Tool. |
Scientific Insight: The lack of an amino group at position 4 prevents the formation of the critical hydrogen bond with the kinase "hinge" region (e.g., Met793 in EGFR). Therefore, any observed kinase inhibition is often due to non-specific covalent modification of cysteine residues or aggregation, rather than true ATP competition.
Kinase Selectivity & Biological Profiling Data
A. The "False Positive" Risk in Kinase Assays
When profiling 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline in standard radiometric or FRET-based kinase panels, researchers often observe erratic inhibition data.
-
Cause: The C4-chlorine is a good leaving group. In the presence of kinase enzymes (rich in surface nucleophiles), the compound may covalently modify non-catalytic cysteines, leading to enzyme denaturation.
-
Observation: Steep dose-response curves (Hill slope > 2.0) or time-dependent inhibition that disappears upon pre-incubation with thiols (e.g., DTT).
B. Tubulin Polymerization Inhibition (The True Target)
2-Aryl-4-chloroquinazolines have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site .
-
Experimental Data (Representative):
-
Tubulin Polymerization IC₅₀: ~1.5 - 5.0 µM (Inhibits assembly).
-
Colchicine Binding Inhibition: >60% displacement at 5 µM.
-
Cell Cycle Arrest: G2/M phase blockage.[1]
-
Experimental Protocols
Protocol 1: Assessing Chemical Stability (Hydrolysis Check)
Before any biological assay, the compound's stability in the assay buffer must be verified.
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) at 37°C.
-
Sampling: Aliquot at t=0, 15, 30, 60 min.
-
Analysis: Inject onto RP-HPLC (C18 column, ACN/Water gradient).
-
Readout: Monitor disappearance of the parent peak (RT ~12 min) and appearance of the hydrolysis product (4,6-Dichloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one).
-
Pass Criteria: >90% parent remaining after 60 min. If <90%, use fresh preparations immediately for assays.
-
Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)
To validate the primary biological activity.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Setup:
-
Keep all reagents on ice.
-
Mix Tubulin (2 mg/mL) with GTP and DAPI in PEM buffer.
-
Add Test Compound (0.1 - 10 µM) or Vehicle (DMSO).
-
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate.
-
Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis: Calculate Vmax (polymerization rate) and steady-state mass. Inhibition is normalized to the Vehicle control.
Mechanism of Action & Workflow Visualization
Figure 1: Synthesis & Activation Pathway
This diagram illustrates how the "Inactive" electrophile is converted into an "Active" kinase inhibitor, or diverts to tubulin inhibition.
Caption: Divergent fate of the 4,6-dichloro scaffold: Chemical hydrolysis, synthetic conversion to kinase inhibitors, or direct tubulin binding.
Figure 2: Profiling Workflow Logic
A decision tree for researchers handling this compound.
Caption: Logic flow for validating biological activity, prioritizing stability checks to avoid false negatives/positives.
References
-
Synthesis of 4-Anilinoquinazolines
-
Tubulin Inhibition by Quinazolines
-
Chemical Stability of 4-Chloroquinazolines
-
General Kinase Inhibitor Design
- Title: Quinazoline Derivatives as Targeted Chemotherapeutic Agents (SAR Review).
- Source:Cureus, 2024.
-
URL:[Link]
Sources
- 1. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Comparative Evaluation: Off-Target Reactivity of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline vs. Stable Pharmacophores
The following guide evaluates the off-target profile of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline , a chemical entity often encountered as a reactive scaffold or intermediate in the discovery of tubulin polymerization inhibitors and kinase inhibitors.
Executive Summary & Technical Context
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline (CAS: 461036-87-3) is a halogenated quinazoline derivative.[1] While often screened in phenotypic assays, it functions primarily as a reactive imidoyl chloride electrophile rather than a conventional non-covalent inhibitor.
-
Primary Mechanism: The compound is a precursor to (or a reactive mimic of) Colchicine-site Tubulin Inhibitors . The 2-(4-methoxyphenyl) moiety provides structural alignment with the colchicine binding pocket (Ring A mimic).
-
Critical Flaw (The "Off-Target" Driver): The chlorine atom at the C4 position is highly labile, making the compound susceptible to nucleophilic aromatic substitution (
) by biological nucleophiles (e.g., cysteine thiols, lysine amines) or hydrolysis. -
Verdict: Its biological activity is frequently driven by non-specific covalent modification (promiscuous alkylation), leading to a high false-positive rate and significant off-target cytotoxicity compared to its stable 4-amino or 4-alkoxy derivatives.
This guide compares the reactive Chloro-scaffold against its optimized, stable counterparts (e.g., 4-Anilino or 4-Morpholino derivatives) to illustrate the necessity of "scaffold hopping" to eliminate off-target toxicity.
Chemical Stability & Reactivity Profiling
Before assessing biological off-target effects, the chemical integrity of the compound must be validated. The C4-Cl bond is the primary source of off-target reactivity.
Mechanism of Off-Target Toxicity
The C4 position of the quinazoline ring is electron-deficient. In the presence of cellular nucleophiles (Glutathione, Protein Cysteines), the C4-Cl undergoes displacement, forming stable covalent adducts. This leads to:
-
Glutathione Depletion: Oxidative stress induction.
-
Non-Specific Protein Adduction: Inactivation of "bystander" enzymes (e.g., GAPDH, kinases) unrelated to the primary target.
Diagram: Reactivity-Driven Off-Target Pathway
Caption: The C4-Chloro motif drives non-specific covalent binding (Red path), overshadowing specific target engagement.
Comparative Performance Data
The following table contrasts the reactive scaffold with a stable 4-morpholino derivative (a representative optimized tubulin inhibitor).
| Feature | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline (Reactive Scaffold) | 4-Morpholino-6-chloro-2-(4-methoxyphenyl)quinazoline (Stable Lead) |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) |
| Binding Mode | Covalent / Irreversible (Promiscuous) | Non-Covalent / Reversible (Specific) |
| Chemical Stability | Unstable (Hydrolyzes in PBS) | Stable (>24h in PBS) |
| Selectivity Index (SI) | Low (< 5) | High (> 50) |
| Main Off-Target | GSH Depletion, Cys-Proteome Alkylation | Minimal (Kinase Selectivity Dependent) |
| Cytotoxicity (IC50) | Potent (nM range) but Artifactual | Potent (nM range) and Specific |
| ADME Risk | High (Reactive Metabolite) | Moderate (Metabolic Stability) |
Experimental Protocols for Off-Target Validation
To confirm that the observed potency is due to off-target reactivity rather than specific binding, the following self-validating protocols are recommended.
Experiment A: Glutathione (GSH) Reactivity Assay
Purpose: To quantify the electrophilic reactivity of the C4-Cl group.
-
Preparation: Dissolve the test compound (10 mM) in DMSO. Prepare a 10 mM reduced Glutathione (GSH) solution in PBS (pH 7.4).
-
Incubation: Mix Compound and GSH at a 1:10 molar ratio (50 µM Compound : 500 µM GSH) in PBS. Incubate at 37°C.
-
Monitoring: Analyze aliquots at T=0, 1h, 4h, and 24h using LC-MS/MS .
-
Readout:
-
Reactive (Off-Target Risk): Appearance of [M+GSH-HCl]+ adduct peak; disappearance of parent peak.
-
Stable: Parent peak remains constant; no adduct formation.
-
-
Control: Use Afatinib (known covalent binder) as a positive control and Gefitinib (reversible) as a negative control.
Experiment B: Differential Cytotoxicity (Washout Assay)
Purpose: To distinguish between reversible binding (specific) and irreversible alkylation (non-specific).
-
Seeding: Seed HeLa or MCF-7 cells in 96-well plates.
-
Treatment: Treat cells with the IC90 concentration of the compound.
-
Washout:
-
Group 1 (Continuous): Incubate for 48h without removal.
-
Group 2 (Pulse): Incubate for 1h, then wash 3x with warm media to remove unbound drug. Replenish with fresh media and incubate for remaining 47h.
-
-
Viability: Measure using CellTiter-Glo or MTT.
-
Interpretation:
-
If Pulse toxicity ≈ Continuous toxicity
Irreversible/Covalent (High Off-Target Risk). -
If Pulse toxicity << Continuous toxicity
Reversible (Specific Binding).
-
Experiment C: Tubulin Polymerization Assay (Specific vs. Non-Specific)
Purpose: Confirm mechanism of action.
-
Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Incubate tubulin with compound (3 µM) and GTP.
-
Specific Inhibitor: Inhibits Vmax of polymerization but does not precipitate protein.
-
Non-Specific Alkylator: May cause protein aggregation or inconsistent polymerization curves due to modification of non-catalytic cysteines.
Optimized Workflow for Lead Selection
This workflow ensures that the reactive 4,6-dichloro scaffold is used only as an intermediate, not a final drug candidate.
Caption: Strategic workflow to convert the reactive "hit" into a viable, selective lead compound.
References
-
Mechanism of Quinazoline Reactivity
-
Tubulin Inhibition by 2-Aryl Quinazolines
-
Identification of Reactive Metabolites (GSH Trapping)
- Title: "Screening for Reactive Metabolites using Glut
- Source:N
-
URL:[Link]
-
4-Chloroquinazoline as a Synthetic Intermediate
- Title: "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline."
- Source:MDPI Molbank.
-
URL:[Link]
Sources
- 1. 461036-87-3|4,6-Dichloro-2-(4-methoxyphenyl)quinazoline|BLD Pharm [bldpharm.com]
- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Battlefront: A Comparative Guide to Quinazoline Inhibitors Against Shifting EGFR Mutations
In the landscape of targeted cancer therapy, the duel between epidermal growth factor receptor (EGFR) inhibitors and the ever-adapting mutations of the EGFR gene in non-small cell lung cancer (NSCLC) is a compelling narrative of scientific advancement. Quinazoline-based inhibitors have been central to this narrative, evolving through generations to counteract the tumor's molecular chess moves. This guide provides an in-depth comparison of these inhibitors, grounded in experimental data, to arm researchers and drug developers with the critical insights needed to navigate this complex field.
The Central Role of EGFR and the Rise of Activating Mutations
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In healthy cells, its activity is tightly controlled. However, in a significant subset of NSCLC cases, specific mutations in the EGFR gene lead to its constitutive activation, essentially locking the cellular "on" switch and driving uncontrolled tumor growth.[1]
The most common of these "activating" mutations are deletions in exon 19 and a specific point mutation in exon 21, known as L858R.[2][3] These mutations render cancer cells "addicted" to the EGFR signaling pathway, making them exquisitely sensitive to targeted inhibition. This vulnerability paved the way for the development of the first generation of EGFR tyrosine kinase inhibitors (TKIs).
Figure 1: Simplified EGFR Signaling Pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/Akt to promote cell proliferation and survival.
Generations of Quinazoline Inhibitors: An Evolutionary Arms Race
The core of early EGFR TKIs is the quinazoline scaffold, a heterocyclic chemical structure that serves as a framework for designing ATP-competitive inhibitors.[4][5] These drugs function by occupying the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation that initiates downstream signaling.[6]
First-Generation Inhibitors: Gefitinib & Erlotinib
Gefitinib and Erlotinib were the pioneers in this class. They are reversible, ATP-competitive inhibitors that show significant efficacy in patients with activating EGFR mutations.[4]
-
Mechanism of Action: They bind non-covalently to the ATP pocket of the active EGFR kinase. Their higher affinity for mutant EGFR compared to wild-type (WT) EGFR provides a therapeutic window.[7]
-
Limitation: Their reversible nature means they are in constant competition with the high intracellular concentrations of ATP. Furthermore, their efficacy is largely limited to the initial activating mutations. Clinical resistance almost invariably develops, typically within 10-16 months.[3]
Second-Generation Inhibitors: Afatinib
Afatinib was developed to provide a more durable inhibition. It is an irreversible inhibitor.
-
Mechanism of Action: Like the first-generation drugs, afatinib targets the ATP-binding pocket. However, it possesses a reactive group that forms a covalent bond with a cysteine residue (Cys797) at the edge of the binding pocket.[8] This irreversible binding provides a more potent and sustained blockade of EGFR signaling. Afatinib also inhibits other members of the ErbB family (HER2, HER4), making it a pan-ErbB inhibitor.
-
Limitation: While more potent, afatinib's activity against WT EGFR is also higher, which can lead to increased toxicity (e.g., rash and diarrhea).[9] Crucially, it is ineffective against the most common resistance mechanism that emerges in response to first-generation TKIs: the T790M mutation.
Third-Generation Inhibitors: Osimertinib
The development of osimertinib was a landmark achievement, specifically designed to address the challenge of T790M-mediated resistance.
-
Mechanism of Action: Osimertinib is also an irreversible inhibitor that forms a covalent bond with Cys797.[10] Its key innovation is a structural design that allows it to potently inhibit EGFR containing the T790M mutation while having significantly less activity against WT EGFR. This "mutant-selective" profile results in a wider therapeutic index and reduced side effects compared to earlier generations.[7]
-
Limitation: The success of osimertinib has been tempered by the emergence of new resistance mechanisms, most notably the C797S mutation.[11]
Comparative Efficacy: A Data-Driven Analysis
The true measure of an inhibitor's utility lies in its potency and selectivity against different EGFR variants. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Inhibitor (Generation) | EGFR WT (IC50, nM) | EGFR Exon 19 del (IC50, nM) | EGFR L858R (IC50, nM) | EGFR L858R+T790M (IC50, nM) | EGFR Ex19del+T790M (IC50, nM) |
| Gefitinib (1st) | ~1800 | ~10 | ~30 | >10,000 | >10,000 |
| Erlotinib (1st) | ~1000 | ~5 | ~20 | >5,000 | >5,000 |
| Afatinib (2nd) | ~10 | ~0.5 | ~1 | >5,000 | >5,000 |
| Osimertinib (3rd) | ~500 | ~1 | ~1 | ~10 | ~15 |
Data compiled from multiple sources for illustrative comparison. Absolute values may vary between specific assays and cell lines.[12]
Key Insights from the Data:
-
First-Generation Failure at T790M: Gefitinib and Erlotinib are potent against the primary activating mutations (Exon 19 del, L858R) but lose all meaningful activity in the presence of the T790M resistance mutation, with IC50 values soaring into the micromolar range.
-
Second-Generation Wall: Afatinib shows superior potency against the initial mutations but is similarly defeated by the T790M mutation.
-
Third-Generation Success: Osimertinib maintains low nanomolar potency against both the initial activating mutations and the double mutant (e.g., L858R+T790M), explaining its clinical efficacy in patients who have developed resistance to earlier TKIs. Its significantly higher IC50 against WT EGFR underscores its improved safety profile.
Understanding the Mechanisms of Resistance
A deep understanding of how resistance mutations function at a molecular level is critical for designing the next wave of inhibitors.
The T790M "Gatekeeper" Mutation
The T790M mutation occurs in exon 20 and involves the substitution of a threonine residue with a bulkier methionine at position 790. This position acts as a "gatekeeper" at the entrance of the ATP-binding pocket.
-
Causality of Resistance: Initially, it was thought that the bulkier methionine residue caused steric hindrance, physically blocking first and second-generation drugs from entering the binding pocket.[13] However, a more nuanced understanding has emerged. The T790M mutation actually increases the affinity of the EGFR kinase for ATP, restoring it to near wild-type levels.[1][14] This enhanced ATP binding makes ATP-competitive inhibitors like gefitinib and erlotinib far less effective, as they cannot compete as efficiently. Irreversible second-generation inhibitors are also defeated because the increased ATP competition prevents them from effectively occupying the pocket long enough to form a covalent bond.
-
Osimertinib's Advantage: Osimertinib's structure is optimized to bind effectively even in the altered pocket of the T790M mutant, allowing it to outcompete ATP and form its irreversible covalent bond.
Figure 2: Mechanism of T790M Resistance. The T790M mutation increases the kinase's affinity for ATP, allowing ATP to outcompete first-generation inhibitors like Gefitinib.
The C797S Mutation: The New Frontier
With the widespread use of osimertinib, the C797S mutation has emerged as the primary mechanism of on-target resistance. This mutation involves the substitution of the critical cysteine residue at position 797 with a serine.
-
Causality of Resistance: The mechanism is straightforward but formidable. Osimertinib and other irreversible inhibitors rely on the nucleophilic thiol group of cysteine 797 to form a covalent bond. Serine, which replaces cysteine, has a hydroxyl group that is not sufficiently reactive to form this bond.[10][11] The C797S mutation effectively removes the "anchor point" for all irreversible inhibitors, rendering them reversible and far less potent.[15]
-
The Challenge Ahead: This mutation presents a significant clinical challenge. If C797S occurs on the same allele as T790M (in cis), the tumor becomes resistant to all three generations of EGFR TKIs. This has spurred the development of fourth-generation inhibitors that do not rely on covalent binding to C797.[16]
Figure 3: Mechanism of C797S Resistance. The C797S mutation removes the cysteine residue required for irreversible covalent bonding by third-generation inhibitors like Osimertinib.
Experimental Protocols for Inhibitor Characterization
Validating the efficacy and mechanism of a novel quinazoline inhibitor requires a robust set of experimental assays. Here, we detail the core, self-validating protocols.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of recombinant EGFR kinase and its inhibition by a test compound. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Principle of Causality: This biochemical assay isolates the interaction between the inhibitor and its direct target (the EGFR kinase domain), removing the complexities of a cellular environment. It provides a pure measure of enzymatic inhibition, which is the foundational mechanism of action for these drugs.
-
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), recombinant EGFR kinase (WT, L858R+T790M, etc.), and the quinazoline inhibitor at various concentrations.[17]
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly-Glu,Tyr peptide). Incubate for a defined period (e.g., 60 minutes) at 30°C.[6][18]
-
ATP Depletion: Terminate the reaction by adding ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
-
Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly generated ATP then acts as a substrate for luciferase, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Cell Viability/Proliferation Assay (MTT Assay)
This cell-based assay determines the effect of an inhibitor on the viability and metabolic activity of cancer cells harboring specific EGFR mutations.
-
Principle of Causality: This assay moves the investigation into a biological context. A reduction in cell viability in the presence of the inhibitor demonstrates that the enzymatic inhibition observed in the kinase assay translates into a desired anti-proliferative effect in living cancer cells that are dependent on the target.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827 for Exon 19 del, NCI-H1975 for L858R+T790M) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20][21]
-
Compound Treatment: Treat the cells with a serial dilution of the quinazoline inhibitor for a specified duration (typically 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the crystals.[20]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the cellular IC50.
-
Western Blotting for EGFR Phosphorylation
This technique visualizes the inhibition of EGFR signaling within the cell by directly measuring the phosphorylation status of EGFR and its downstream effectors.
-
Principle of Causality: This is the crucial mechanistic link. It provides direct evidence that the observed reduction in cell viability is caused by the intended mechanism—the inhibition of EGFR autophosphorylation and the subsequent blockade of its downstream signaling pathways (e.g., Akt, ERK).
-
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Plate and treat cells with the inhibitor as in the viability assay, but for a shorter duration (e.g., 2-6 hours) to capture the acute signaling effects. After treatment, wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[24]
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To validate the results, the same membrane can be stripped of antibodies and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to confirm that changes in the phospho-signal are not due to changes in total protein levels.[23]
-
Figure 4: Self-Validating Experimental Workflow. A logical progression from direct enzymatic inhibition to cellular effects and mechanistic confirmation ensures trustworthy results.
Conclusion and Future Perspectives: The Fourth Generation and Beyond
The journey of quinazoline-based EGFR inhibitors is a testament to the power of rational drug design in response to clinical challenges. Each generation has successfully addressed the resistance mechanisms of its predecessor. However, the C797S mutation has rendered the covalent binding strategy of second and third-generation inhibitors obsolete, creating a pressing unmet need.
The future lies with fourth-generation inhibitors . These emerging compounds are being designed to overcome C797S-mediated resistance through novel mechanisms. Key strategies include:
-
Allosteric Inhibitors: These compounds bind to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site.[26][27] By binding elsewhere, their efficacy is not affected by mutations in the ATP pocket, including C797S.[28]
-
Reversible, Non-covalent Inhibitors: Researchers are revisiting reversible binding strategies, designing novel scaffolds with exceptionally high affinity for the triple-mutant (e.g., L858R/T790M/C797S) EGFR kinase, allowing them to effectively compete with ATP without relying on the C797 residue.[29][30]
The development and rigorous testing of these new agents, using the comparative and validation workflows outlined in this guide, will be paramount. For researchers in this field, the goal remains clear: to stay one step ahead in the molecular arms race, continuously developing more precise and durable therapies for patients with EGFR-mutant lung cancer.
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Book, L. (2024). Osimertinib Resistance and EGFR Mutations in NSCLC Treatment. Oncology Tube. Available at: [Link]
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Chen, Y. C., et al. (2015). Epidermal Growth Factor Receptor Mutation Enhances Expression of Cadherin-5 in Lung Cancer Cells. PLOS ONE. Available at: [Link]
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van der Wekken, A. J., et al. (2024). Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. AACR. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Ramalingam, S. S. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. Available at: [Link]
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Chen, P. H., et al. (2021). In silico modeling of EGFR C797S interaction with osimertinib in the presence of MET-inhibitor fexofenadine. Cancer Gene Therapy. Available at: [Link]
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Beau-Faller, M., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. Available at: [Link]
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Zhang, J., et al. (2015). Structural insights into drug development strategy targeting EGFR T790M/C797S. Oncotarget. Available at: [Link]
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Levy, B. P. (2016). Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. Available at: [Link]
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Walter, A. O., et al. (n.d.). Methods EGFR Biochemical Assays. Invitrogen. Available at: [Link]
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Li, B. T., et al. (2015). Selective Antitumor Activity of Ibrutinib in EGFR-Mutant Non-Small Cell Lung Cancer Cells. Molecular Cancer Therapeutics. Available at: [Link]
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Kosaka, T., et al. (2006). Analysis of Epidermal Growth Factor Receptor Gene Mutation in Patients with Non–Small Cell Lung Cancer and Acquired Resistance to Gefitinib. Clinical Cancer Research. Available at: [Link]
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Schiefer, L., et al. (2023). Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
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To, C., et al. (2025). Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study. Frontiers in Pharmacology. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Comprehensive Safety and Handling Guide: 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline. As a member of the quinazoline class of compounds, which are known for their broad biological activities, this substance must be handled with the utmost care.[1][2] The protocols outlined below are synthesized from established safety practices for analogous chlorinated heterocyclic compounds and are designed to ensure the highest level of safety and experimental integrity.
Hazard Assessment and Risk Mitigation
The primary risks associated with 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline are exposure through skin contact, eye contact, and inhalation of the powdered form. Its nature as a bioactive molecule necessitates preventing systemic absorption.[5][6] The dichloro-substitution suggests that thermal decomposition may generate toxic gases, a critical consideration for both fire safety and disposal.[3]
Table 1: Summary of Potential Hazards based on Analogous Compounds
| Exposure Route | Potential Hazard | Primary Mitigation Strategy |
| Inhalation | Causes respiratory tract irritation; may be harmful if inhaled.[3][4] | Use in a certified chemical fume hood or ventilated enclosure. Wear appropriate respiratory protection. |
| Skin Contact | Causes skin irritation; may be harmful if absorbed through the skin.[3][4] | Wear impermeable gloves (double-gloving recommended) and a protective lab coat or gown. |
| Eye Contact | Causes serious eye irritation or chemical conjunctivitis.[3][4] | Wear chemical splash goggles at all times. Use a face shield for splash-prone operations. |
| Ingestion | May be harmful if swallowed, causing gastrointestinal irritation.[3] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from specific, identified hazards. Each component has a critical function.
Eye and Face Protection: The First Line of Defense
The eyes are exceptionally vulnerable to chemical insults. Given that analogous compounds cause serious eye irritation, robust protection is non-negotiable.[4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes.[8] This prevents entry of not only splashes but also fine airborne particles.
-
Face Shield: For procedures with a higher risk of splashing—such as transferring solutions or handling larger quantities—a face shield must be worn over your chemical splash goggles.[9] The shield provides a critical secondary barrier for your entire face and neck.
Hand Protection: Preventing Dermal Absorption
Dichlorinated quinazolines are cited as causing skin irritation and being potentially harmful upon absorption.[3] Your choice of gloves is therefore critical.
-
Material: Powder-free nitrile or neoprene gloves are recommended. Avoid latex gloves due to potential allergies and uncertain chemical resistance.[10]
-
Double Gloving: For handling potent or hazardous compounds, double gloving is the standard.[11] This provides a significant protective buffer. If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove as continued protection while you exit the area or don a new outer glove.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Gloves should be changed every 30 minutes during active handling or immediately if contamination is suspected or damage occurs.[11]
Body Protection: Shielding Against Contamination
Your personal clothing offers no protection against chemical hazards.
-
Laboratory Coat/Gown: A long-sleeved laboratory coat is the minimum requirement. For handling significant quantities or during procedures with a high risk of contamination, a disposable, solid-front gown with knit cuffs is superior.[11] The gown should close at the back to eliminate gaps. Gowns used for handling this compound should be considered contaminated and not worn outside the laboratory area.
Respiratory Protection: Controlling Inhalation Risk
Fine powders can easily become airborne, posing a significant inhalation hazard.[4]
-
Primary Control (Engineering): All handling of solid 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline must be performed inside a certified chemical fume hood, a Class II Biosafety Cabinet (if sterility is also required), or another suitable ventilated enclosure. This is the most effective way to prevent respiratory exposure.
-
Secondary Control (Personal): If engineering controls are unavailable or insufficient, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum protection for airborne particulates.[10][12] Personnel must be properly fit-tested and trained in the use of respirators. Surgical masks provide no protection from chemical dusts.[12]
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a strict, logical workflow is paramount for safety.
Step 1: Preparation and Pre-Handling Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather the chemical container, weighing paper/boat, spatulas, and destination vessel. Place absorbent bench paper on the work surface inside the hood.
-
Don PPE: Put on your lab coat/gown, inner gloves, outer gloves, and chemical splash goggles before approaching the fume hood.
-
Prepare Spill Kit: Ensure a spill kit appropriate for solid chemical spills is immediately accessible.
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Minimize Air Currents: Keep the fume hood sash at the lowest practical height.
-
Open Container Carefully: Slowly open the primary container to avoid generating a puff of airborne powder.
-
Transfer Gently: Use a clean spatula to carefully transfer the desired amount of solid to the weighing vessel. Avoid tapping or dropping the material, which can create dust.
-
Close Container Promptly: Securely close the primary container immediately after dispensing.
-
Complete Transfer: Carefully add the weighed compound to its destination vessel (e.g., reaction flask). If dissolving, add the solvent slowly to avoid splashing.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Dispose of Consumables: Place the used weighing paper and any contaminated bench pads into a designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination:
-
Remove outer gloves.
-
Remove lab coat/gown (turn inside out as you remove it).
-
Remove inner gloves.
-
Remove face shield and goggles.
-
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13]
Emergency and Disposal Plans
Emergency First Aid Measures (Based on Analogous Compounds) [3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management [4]
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your supervisor.
-
Don PPE: Wear a full ensemble of PPE, including respiratory protection (N95 respirator minimum).
-
Contain and Clean: Gently cover the spill with an absorbent material from a chemical spill kit to avoid raising dust.
-
Collect Material: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container. Do NOT use dry sweeping methods that create dust.
-
Decontaminate Area: Wipe the spill area with a suitable solvent and paper towels, placing all used materials into the hazardous waste container.
-
Label Waste: Seal and label the container as "Hazardous Waste" with the full chemical name.
Disposal Plan
-
Chemical Waste: 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is a chlorinated organic compound and must be disposed of as hazardous waste. It should never be poured down the drain or mixed with non-hazardous trash.[14] The waste must be collected in a properly labeled, sealed container for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE: All disposable PPE (gloves, gowns, bench paper, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste.[7]
Visual Workflow: PPE Selection and Decontamination
The following diagram illustrates the decision-making process for ensuring adequate protection and safe decontamination when working with 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline.
Caption: PPE Selection and Decontamination Workflow for Hazardous Compounds.
References
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from [Link]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
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Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
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Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
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Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
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Chear, N. J. Y., et al. (2020). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Letters in Drug Design & Discovery, 17(1). [Link]
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Parkhomenko, K., et al. (2021). Disposal of Chlorine-Containing Wastes. ResearchGate. [Link]
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Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
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Amer, A. M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
